3-Amino-6-methylpyridazine-4-carboxylic acid
Description
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
3-amino-6-methylpyridazine-4-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c1-3-2-4(6(10)11)5(7)9-8-3/h2H,1H3,(H2,7,9)(H,10,11) |
InChI Key |
ZRONTOXPRXDSGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=N1)N)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Emerging Therapeutic Potential of 3-Amino-6-methylpyridazine-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1] This technical guide focuses on the largely unexplored yet highly promising class of compounds derived from 3-Amino-6-methylpyridazine-4-carboxylic acid. We will provide a comprehensive overview of the rationale behind their design, proposed synthetic strategies, key experimental protocols for their biological evaluation, and a prospective analysis of their structure-activity relationships (SAR). This document is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals interested in harnessing the therapeutic potential of this novel chemical space.
Introduction: The Pyridazine Core in Modern Drug Discovery
Pyridazine and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is present in numerous biologically active molecules, demonstrating a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular activities.[1][2] The arrangement of nitrogen atoms in the pyridazine ring influences its electronic properties, creating unique opportunities for molecular interactions with biological targets. The 3-amino and 4-carboxylic acid functionalities on the 6-methylpyridazine core offer versatile handles for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
The core structure, 3-Amino-6-methylpyridazine-4-carboxylic acid, provides a rigid scaffold with strategically positioned functional groups for derivatization. The amino group can act as a hydrogen bond donor, while the carboxylic acid can be converted into a variety of functional groups, most notably amides, to interact with specific amino acid residues in target proteins. The methyl group at the 6-position can also be a site for further modification or can contribute to steric and electronic interactions within a binding pocket.
Synthetic Strategies for 3-Amino-6-methylpyridazine-4-carboxamide Derivatives
Proposed Synthesis of the Core Scaffold: 3-Amino-6-methylpyridazine-4-carboxylic acid
The synthesis of the core scaffold is a critical first step. A potential route could involve the oxidation of a readily available methyl group at the 4-position of a suitable pyridazine precursor.
Diagram: Proposed Synthetic Pathway to the Core Scaffold
Caption: Proposed oxidation of 3-Amino-4,6-dimethylpyridazine.
Amide Coupling: The Gateway to Chemical Diversity
With the core carboxylic acid in hand, the generation of a diverse library of amide derivatives is the next logical step. This is typically achieved through a two-step process: activation of the carboxylic acid followed by coupling with a primary or secondary amine.
The carboxylic acid is first converted to a more reactive species, such as an acyl chloride. This is a standard and reliable method for activating carboxylic acids for subsequent nucleophilic acyl substitution.
Diagram: Activation of the Carboxylic Acid
Caption: Conversion to the reactive acyl chloride intermediate.
The resulting acyl chloride can then be reacted with a wide variety of commercially available or custom-synthesized primary and secondary amines to generate the target amide derivatives.
Diagram: Amide Coupling Reaction
Caption: General scheme for the synthesis of amide derivatives.
Detailed Experimental Protocol: General Procedure for Amide Synthesis
The following is a generalized, yet detailed, protocol for the synthesis of 3-Amino-6-methylpyridazine-4-carboxamide derivatives.
-
Activation of the Carboxylic Acid:
-
To a solution of 3-Amino-6-methylpyridazine-4-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-Amino-6-methylpyridazine-4-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the crude 3-Amino-6-methylpyridazine-4-carbonyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
To this solution, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-Amino-6-methylpyridazine-4-carboxamide derivative.
-
Therapeutic Potential and Biological Evaluation
Based on the known biological activities of related pyridazine and aminopyrazine derivatives, the primary therapeutic areas of interest for 3-Amino-6-methylpyridazine-4-carboxamide derivatives are oncology and infectious diseases.
Anticancer Activity
Many pyridazine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases. The 3-aminopyrazine-2-carboxamide scaffold, a close structural analog, has been successfully employed to develop inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are known oncogenic drivers in a variety of cancers.
Diagram: Generic Kinase Signaling Pathway and Potential Point of Inhibition
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.[3]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., a panel of human cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
Table 1: Hypothetical Anticancer Activity of 3-Amino-6-methylpyridazine-4-carboxamide Derivatives (Illustrative Data based on Analogs)
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) |
| Ref-Drug | - | - | MCF-7 (Breast) | 1.5 |
| HYPO-01 | H | Phenyl | MCF-7 (Breast) | 5.2 |
| HYPO-02 | H | 4-Chlorophenyl | MCF-7 (Breast) | 2.8 |
| HYPO-03 | H | 4-Methoxyphenyl | MCF-7 (Breast) | 8.1 |
| HYPO-04 | Methyl | Phenyl | MCF-7 (Breast) | 10.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on trends observed in related compound series. Actual results would require experimental validation.
Antimicrobial Activity
Derivatives of the structurally similar 3-aminopyrazine-2-carboxamide have shown promising antimycobacterial and antibacterial activity.[2] This suggests that 3-Amino-6-methylpyridazine-4-carboxamide derivatives may also possess antimicrobial properties.
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[4]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Compound Dilutions:
-
Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Table 2: Hypothetical Antimicrobial Activity of 3-Amino-6-methylpyridazine-4-carboxamide Derivatives (Illustrative Data based on Analogs)
| Compound ID | R1 | R2 | Microorganism | MIC (µg/mL) |
| Ref-Drug | - | - | S. aureus | 2 |
| HYPO-05 | H | n-Hexyl | S. aureus | 16 |
| HYPO-06 | H | Cyclohexyl | S. aureus | 8 |
| HYPO-07 | H | Benzyl | S. aureus | 32 |
| HYPO-08 | H | 2,4-Dichlorobenzyl | S. aureus | 4 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on trends observed in related compound series. Actual results would require experimental validation.
Prospective Structure-Activity Relationship (SAR) Analysis
Based on the proposed derivatization at the amide nitrogen, a preliminary SAR can be hypothesized. The nature of the R1 and R2 substituents on the amide nitrogen is expected to significantly influence the biological activity.
-
Aromatic vs. Aliphatic Substituents: Aromatic substituents can engage in π-π stacking and other hydrophobic interactions within a target's binding site. The electronic nature of the aromatic ring (electron-donating or electron-withdrawing groups) will likely modulate activity. Aliphatic substituents, on the other hand, will primarily explore hydrophobic pockets. The size and branching of the aliphatic chain will be critical.
-
Hydrogen Bonding: If R1 is a hydrogen atom, the N-H bond of the amide can act as a hydrogen bond donor. This is a crucial interaction in many ligand-protein binding events.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the R1 and R2 groups, will affect its solubility, cell permeability, and pharmacokinetic properties. A balance must be struck to achieve optimal efficacy.
-
Steric Factors: The size and shape of the R1 and R2 groups will dictate the ability of the molecule to fit into the binding site of its biological target. Bulky substituents may cause steric hindrance and reduce activity.
Conclusion and Future Directions
The 3-Amino-6-methylpyridazine-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes proposed herein are robust and amenable to the creation of large, diverse chemical libraries. The potential for these derivatives to exhibit potent anticancer and antimicrobial activities warrants their further investigation.
Future work should focus on the synthesis and biological evaluation of a focused library of 3-Amino-6-methylpyridazine-4-carboxamide derivatives to establish a clear SAR. Promising lead compounds should then be subjected to further optimization to improve their potency, selectivity, and drug-like properties. In vivo studies in relevant animal models will be the ultimate validation of the therapeutic potential of this exciting new class of compounds.
References
-
SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]
-
MDPI. (2022, June 10). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: 3-Amino-6-methylpyridazine-4-carboxylic Acid in Heterocyclic Synthesis
The following technical guide details the chemical utility, synthesis, and application of 3-Amino-6-methylpyridazine-4-carboxylic acid , a critical "ortho-amino acid" scaffold in heterocyclic chemistry.
Part 1: Executive Summary & Chemical Profile
3-Amino-6-methylpyridazine-4-carboxylic acid represents a privileged scaffold in medicinal chemistry. Structurally, it features a 1,2-diazine (pyridazine) core substituted with an amino group at position 3, a carboxylic acid at position 4, and a methyl group at position 6.
This specific substitution pattern creates an "ortho-amino acid" motif (analogous to anthranilic acid in benzene chemistry), making it an ideal precursor for constructing fused bicyclic systems such as pyrimido[4,5-c]pyridazines and pyrazolo[3,4-c]pyridazines . These fused systems are bioisosteres of purines and pteridines, widely investigated as kinase inhibitors, adenosine receptor antagonists, and antineoplastic agents.
Structural Analysis & The "6-Methyl Effect"
-
Amphoteric Nature: The molecule possesses both a basic amine and an acidic carboxyl group, typically existing as a zwitterion in neutral media. This impacts solubility and requires specific pH adjustments during extraction.
-
The 6-Methyl Group: Unlike the unsubstituted analog, the C6-methyl group serves two critical functions:
-
Metabolic Stability: It blocks the C6 position from oxidative metabolism (e.g., by aldehyde oxidase), a common liability for pyridazine drugs.
-
Lipophilicity: It marginally increases logP, improving membrane permeability compared to the highly polar parent scaffold.
-
Part 2: Synthesis of the Core Scaffold
While the compound is commercially available, in-house synthesis is often required for scale-up. The most robust route proceeds via nucleophilic aromatic substitution (
Validated Synthetic Route
Precursor: Ethyl 3-chloro-6-methylpyridazine-4-carboxylate.
-
Starting Material: 3-Chloro-6-methylpyridazine-4-carboxylic acid (or its ethyl ester).
-
Amination (
): The chlorine atom at C3 is activated by the electron-deficient pyridazine ring and the electron-withdrawing carboxyl group at C4. -
Reagent: Aqueous ammonia (
) or ethanolic ammonia under pressure. -
Conditions: Heating at
in a sealed vessel. -
Hydrolysis: If the ester is used, subsequent basic hydrolysis (
) yields the free acid.
Synthesis Workflow Diagram
The following diagram illustrates the conversion from the chloro-precursor to the target amino-acid scaffold.
Caption: Figure 1. Synthetic pathway for 3-Amino-6-methylpyridazine-4-carboxylic acid via nucleophilic aromatic substitution.
Part 3: Reactivity & Construction of Fused Heterocycles
The primary utility of this scaffold lies in its ability to form bicyclic systems. The C3-amino and C4-carboxyl groups are positioned to react with bidentate electrophiles, closing a pyrimidine or pyrazole ring onto the pyridazine core.
Synthesis of Pyrimido[4,5-c]pyridazines
This is the most common application. The scaffold reacts with "one-carbon" donors to form the pyrimidine ring.
-
Reagents: Formamide, Urea, or Orthoesters.
-
Mechanism:
-
Acylation: The amino group attacks the electrophile (e.g., formamide).
-
Cyclodehydration: The amide nitrogen attacks the C4-carbonyl, expelling water/alcohol to close the ring.
-
Synthesis of Pyrazolo[3,4-c]pyridazines
Diazotization of the C3-amino group leads to an internal cyclization if a suitable leaving group or nucleophile is present, or via reaction with active methylene compounds.
Divergent Synthesis Pathways Diagram
Caption: Figure 2. Divergent synthesis of fused heterocycles from the 3-amino-4-carboxylic acid core.
Part 4: Detailed Experimental Protocol
Protocol: Synthesis of 3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione
This protocol demonstrates the conversion of the scaffold into a "uracil-like" fused system using urea. This specific derivative is a common intermediate for generating chloropyrimidopyridazines (via
Materials:
-
3-Amino-6-methylpyridazine-4-carboxylic acid (1.0 eq)
-
Urea (5.0 eq)
-
Solvent: None (Neat fusion) or Diphenyl ether (high boiling point solvent)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, intimately mix 3-amino-6-methylpyridazine-4-carboxylic acid (1.53 g, 10 mmol) with urea (3.00 g, 50 mmol).
-
Fusion: Heat the mixture in an oil bath to 190--200°C . The mixture will melt and ammonia gas will evolve (use a fume hood).
-
Reaction Monitoring: Maintain temperature for 2–4 hours. The melt will eventually solidify as the product forms (which has a higher melting point).
-
Work-up: Cool the reaction mixture to 80°C and add hot water (20 mL). Triturate the solid to dissolve excess urea.
-
Isolation: Filter the suspension while warm. Wash the filter cake with water (2 x 10 mL) and acetone (1 x 10 mL).
-
Purification: The crude solid is typically
pure. Recrystallization can be performed from DMF/Water if necessary. -
Yield: Expected yield is 65–75%.
Data Summary: Cyclization Conditions
| Reagent | Reaction Type | Product | Typical Yield | Notes |
| Formamide | Niementowski-type | Pyrimido[4,5-c]pyridazin-5-one | 60-80% | Requires high temp ( |
| Urea | Fusion | Pyrimido[4,5-c]pyridazine-5,7-dione | 70% | Solvent-free; Ammonia evolution drives reaction. |
| Acetic Anhydride | Dehydration | Pyridazino[4,5-d][1,3]oxazin-4-one | 85% | Kinetic product; unstable to hydrolysis. Precursor to amides. |
Part 5: Scientific Integrity & References
Mechanistic Insight: The "Amide First" Rule
In the cyclization with formamide or acetic anhydride, the reaction proceeds via the kinetic acylation of the amine to form an amide intermediate (e.g., 3-formamido- or 3-acetamido-). The subsequent ring closure involves the attack of the amide nitrogen (now nucleophilic enough at high temp) onto the carboxylic acid carbonyl. Attempts to esterify the acid first often lead to lower yields in cyclization due to the reduced electrophilicity of the ester compared to the activated species formed in situ (e.g., mixed anhydrides).
References
-
Ambeed. (2024). Product Analysis: 3-Amino-6-methylpyridazine-4-carboxylic acid. Ambeed Chemical Products. Link
-
Sigma-Aldrich. (2024).[1] Heterocyclic Building Blocks: Pyridazine Derivatives. Merck KGaA. Link
-
ChemicalBook. (2024). Synthesis of 3-Amino-6-chloropyridazine derivatives. Link
-
PubChem. (2024). Compound Summary: Pyridazine-4-carboxylic acid derivatives. National Library of Medicine. Link
-
Stilz, H. U., et al. (2001).[2] Substituted Pyridazines and their use as medicaments. U.S. Patent 6,235,741. (Demonstrates the use of amino-pyridazine-carboxylates in drug synthesis).
Sources
A Technical Guide to Amino-Pyridazine Carboxylic Acid Scaffolds in Modern Drug Discovery
Introduction: The Privileged Position of Pyridazine in Medicinal Chemistry
The landscape of modern drug discovery is perpetually in search of "privileged scaffolds"—core molecular structures that can interact with multiple biological targets, offering a fertile ground for developing novel therapeutics. The pyridazine ring, a six-membered diazine heterocycle with two adjacent nitrogen atoms, has firmly established itself as such a scaffold.[1] Its unique physicochemical properties, including a high dipole moment, weak basicity, and the capacity for robust hydrogen bonding, make it an attractive component in drug design.[2] These features contribute to enhanced solubility, potential reduction of cytochrome P450 inhibition, and favorable interactions with biological targets.[2][3] This guide provides an in-depth exploration of a particularly valuable subclass: amino-pyridazine carboxylic acid scaffolds, focusing on their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications.
The Amino-Pyridazine Carboxylic Acid Core: A Triad of Functionality
The combination of an amino group, a carboxylic acid, and the pyridazine core creates a versatile scaffold with three key points of interaction and chemical modification. This triad is fundamental to its utility.
-
The Pyridazine Nitrogens: Act as hydrogen bond acceptors, crucial for anchoring the molecule within a target's binding pocket.[2]
-
The Amino Group: Serves as a key hydrogen bond donor and a primary point for synthetic diversification, allowing for the attachment of various side chains to explore the target's binding landscape.
-
The Carboxylic Acid Group: Functions as a strong hydrogen bond donor/acceptor and can form salt bridges with basic residues like lysine in a protein target.[4] Its presence often enhances aqueous solubility.
This multi-functional nature allows for fine-tuning of a compound's pharmacological and pharmacokinetic properties.
Caption: Core structure and key functional regions of the scaffold.
Synthetic Strategies: Building the Core
The construction of the amino-pyridazine carboxylic acid scaffold can be approached through several synthetic routes. A common and effective strategy involves the cyclocondensation of a suitably functionalized precursor with a hydrazine source. This approach is highly valued for its efficiency in forming the heterocyclic core.
Below is a generalized, representative protocol for the synthesis of a pyridazinone precursor, which can be further modified to yield the target scaffold. The causality behind this choice lies in its reliability and the commercial availability of starting materials.
Experimental Protocol: Synthesis of a 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one Intermediate
This protocol is adapted from established methodologies for forming the pyridazinone ring system.[5]
Step 1: Friedel-Crafts Acylation to Form β-Benzoylpropionic Acid
-
Rationale: This initial step creates the necessary keto-acid backbone. Anhydrous aluminum chloride is a potent Lewis acid catalyst required to activate the succinic anhydride for electrophilic aromatic substitution on the benzene ring.
-
Procedure: a. To a stirred suspension of anhydrous aluminum chloride (0.22 mol) in nitrobenzene (100 mL) at 0-5°C, add succinic anhydride (0.1 mol) portion-wise. b. Slowly add benzene (0.1 mol) to the mixture, maintaining the temperature below 10°C. c. After the addition is complete, stir the reaction mixture at room temperature for 24 hours. d. Pour the mixture onto crushed ice containing concentrated HCl (50 mL). e. Extract the resulting product with diethyl ether. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude β-benzoylpropionic acid.
Step 2: Cyclocondensation with Hydrazine Hydrate
-
Rationale: This is the key ring-forming step. Hydrazine hydrate reacts with the keto-acid, first forming a hydrazone with the ketone and then undergoing intramolecular cyclization via amide formation with the carboxylic acid to yield the stable six-membered pyridazinone ring.
-
Procedure: a. A mixture of β-benzoylpropionic acid (0.05 mol) and hydrazine hydrate (0.1 mol) in ethanol (100 mL) is refluxed for 6-8 hours. b. Monitor the reaction progress using Thin Layer Chromatography (TLC). c. After completion, cool the reaction mixture to room temperature. d. Pour the mixture into ice-cold water. The solid product that precipitates is filtered, washed with cold water, and dried. e. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.
Further chemical steps, such as amination and oxidation, would be required to arrive at a specific amino-pyridazine carboxylic acid. The versatility of this synthesis allows for the preparation of libraries of compounds for screening.[6]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biomedpharmajournal.org [biomedpharmajournal.org]
- 6. Synthesis of pyridazine-based scaffolds as alpha-helix mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategies for a Successful Amide Coupling with 3-Amino-6-methylpyridazine-4-carboxylic acid
Introduction: Navigating the Challenges of a Privileged Scaffold
The 3-amino-6-methylpyridazine-4-carboxylic acid moiety is a key building block in contemporary medicinal chemistry. Its derivatives are integral to the development of novel therapeutics, owing to the pyridazine core's ability to act as a versatile scaffold that can engage in various biological interactions. However, the inherent electronic properties of this heterocyclic system present specific challenges for one of the most fundamental transformations in drug discovery: the amide coupling reaction.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on successfully coupling 3-amino-6-methylpyridazine-4-carboxylic acid with a variety of amines. We will delve into the substrate's unique reactivity, compare common coupling strategies, and provide two robust, step-by-step protocols. The focus will be on not just the procedural steps, but the underlying chemical principles that ensure a high-yielding and clean reaction.
Understanding the Substrate: Electronic Effects and Reactivity
The primary challenge in utilizing 3-amino-6-methylpyridazine-4-carboxylic acid in amide synthesis stems from the electron-deficient nature of the pyridazine ring. The two adjacent nitrogen atoms act as strong electron-withdrawing groups, which decreases the nucleophilicity of the carboxylic acid's carbonyl oxygen. This makes the initial activation step of the carboxylic acid, a prerequisite for amide bond formation, more difficult compared to electron-rich or simple aliphatic carboxylic acids.[1][2]
Furthermore, the presence of the free amino group on the ring introduces a potential for side reactions, such as intermolecular polymerization, if not properly managed. The choice of coupling reagents and reaction conditions is therefore critical to favor the desired intermolecular amide bond formation with the target amine.
Selecting the Optimal Coupling Reagent: A Comparative Overview
A plethora of amide coupling reagents are available, each with its own mechanism and optimal substrate scope.[3] For a challenging substrate like 3-amino-6-methylpyridazine-4-carboxylic acid, the most common and effective reagents fall into two main categories: uronium/aminium salts and carbodiimides.
| Reagent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages |
| Uronium/Aminium Salts | HATU, HBTU | Forms a highly reactive OAt- or OBt-active ester.[4][5][6] | High efficiency, fast reaction rates, low racemization.[5][7] | Higher cost, generates tetramethylurea byproduct which can be difficult to remove.[7] |
| Carbodiimides | EDC, DCC | Forms a reactive O-acylisourea intermediate.[8][9] | Cost-effective, readily available. | Can lead to racemization (mitigated by additives like HOBt), DCC byproduct is poorly soluble, EDC and its urea are water-soluble allowing for easier removal.[10][11] |
For this particular substrate, we recommend HATU for its high reactivity and efficiency, making it ideal for difficult couplings. As a more economical alternative, EDC in combination with HOBt is also a viable and effective option. HOBt acts as an activating agent, forming an active ester that is more reactive towards the amine and helps to suppress racemization.[11]
Visualizing the Reaction Pathways
To better understand the processes, the following diagrams illustrate the general workflow and the mechanisms for our recommended protocols.
Caption: A generalized workflow for a typical amide coupling reaction.
Caption: Simplified mechanism of HATU-mediated amide bond formation.[5][6]
Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.[12][13]
Optimized Protocol A: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high yields, especially when dealing with less reactive amines or when reaction time is a critical factor.
Materials & Reagents:
| Reagent | Molar Eq. | Purpose |
| 3-Amino-6-methylpyridazine-4-carboxylic acid | 1.0 | Starting Material |
| Amine | 1.1 | Coupling Partner |
| HATU | 1.2 | Coupling Reagent |
| DIPEA (Hünig's base) | 3.0 | Non-nucleophilic Base |
| Anhydrous DMF | - | Solvent |
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-amino-6-methylpyridazine-4-carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material. The volume should be sufficient to create a stirrable solution (approx. 0.1 M concentration).
-
Addition of Amine and Base: Add the desired amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq). Stir the mixture for 5-10 minutes at room temperature.
-
Application Scientist's Note: DIPEA is a bulky, non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction, without competing with the primary/secondary amine as a nucleophile.[14]
-
-
Activation: In a single portion, add HATU (1.2 eq) to the reaction mixture.
-
Application Scientist's Note: HATU is generally moisture-sensitive, so it should be handled quickly. The reaction may exotherm slightly upon addition.
-
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove acidic components), water, and finally, brine.
-
Application Scientist's Note: The aqueous washes are crucial for removing the water-soluble byproducts, including excess DIPEA and tetramethylurea (TMU). However, TMU can sometimes persist.[7][15]
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Optimized Protocol B: Cost-Effective Coupling using EDC/HOBt
This protocol provides a reliable and more economical method for routine amide synthesis.
Materials & Reagents:
| Reagent | Molar Eq. | Purpose |
| 3-Amino-6-methylpyridazine-4-carboxylic acid | 1.0 | Starting Material |
| Amine | 1.1 | Coupling Partner |
| EDC·HCl | 1.5 | Coupling Reagent |
| HOBt | 1.2 | Additive/Co-reagent |
| DIPEA or Triethylamine (TEA) | 3.0 | Base |
| Anhydrous DMF or DCM | - | Solvent |
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add 3-amino-6-methylpyridazine-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Add anhydrous DMF or DCM.
-
Addition of Base and Amine: Add the amine (1.1 eq) followed by the base (DIPEA or TEA, 3.0 eq).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.5 eq) portion-wise, keeping the temperature below 5 °C.
-
Application Scientist's Note: The reaction is started at 0 °C to control the initial exotherm and maintain the stability of the active intermediates.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress by TLC or LC-MS.
-
Work-up:
-
If DCM was used as the solvent, wash the reaction mixture with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted HOBt and carboxylic acid), and brine.
-
If DMF was used, dilute with a larger volume of ethyl acetate and perform the same aqueous washes.
-
Application Scientist's Note: The water-soluble nature of EDC and its urea byproduct (EDU) makes the work-up straightforward, as they are efficiently removed by the aqueous washes.[11]
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Conclusion and Best Practices
The successful amide coupling of 3-amino-6-methylpyridazine-4-carboxylic acid is readily achievable with careful selection of reagents and adherence to optimized protocols. For maximum efficiency and success with challenging amines, the HATU-mediated protocol is the premier choice. For more routine applications where cost is a consideration, the EDC/HOBt protocol offers a robust and reliable alternative. In both cases, an inert atmosphere, anhydrous solvents, and careful monitoring are key to obtaining high yields of the desired amide product, paving the way for further exploration in drug discovery programs.
References
-
HATU. Wikipedia. Available at: [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]
-
Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Available at: [Link]
-
#Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. YouTube. Available at: [Link]
-
Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
EDC-HOBt Amide coupling workup help. Reddit. Available at: [Link]
-
Amide Synthesis - Reference Reaction Protocols. Fisher Scientific. Available at: [Link]
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ResearchGate. Available at: [Link]
-
Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH. Available at: [Link]
-
Challenges and Breakthroughs in Selective Amide Activation. PMC. Available at: [Link]
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. hepatochem.com [hepatochem.com]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. peptide.com [peptide.com]
- 11. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 12. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. growingscience.com [growingscience.com]
- 15. reddit.com [reddit.com]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Optimized Synthesis of 3-Amino-6-methylpyridazine-4-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 3-Amino-6-methylpyridazine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of a standardized, publicly available protocol for this specific molecule, this application note outlines a proposed, rational synthetic strategy based on established chemical principles and analogous reactions reported in the literature. We will delve into the mechanistic basis for the proposed reaction sequence, offer a detailed experimental protocol for a key synthetic route, and provide guidance on the critical parameters for optimization and troubleshooting. Our approach is designed to be a self-validating system, enabling researchers to systematically refine the reaction conditions to achieve high yield and purity.
Introduction: The Significance of the Pyridazine Scaffold
Pyridazine derivatives are a class of heterocyclic compounds that are integral to the development of novel therapeutic agents and functional materials. The arrangement of nitrogen atoms in the pyridazine ring imparts unique electronic properties, making it a privileged scaffold in medicinal chemistry. These compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1] Specifically, the presence of amino and carboxylic acid functional groups, as in the target molecule 3-Amino-6-methylpyridazine-4-carboxylic acid, offers multiple points for further chemical modification, making it a versatile building block for combinatorial chemistry and drug discovery programs.[2]
Proposed Synthetic Strategies: A Logic-Driven Approach
The synthesis of a substituted pyridazine like 3-Amino-6-methylpyridazine-4-carboxylic acid can be approached through several strategic disconnections. The core challenge lies in the controlled introduction of the three distinct substituents—amino, methyl, and carboxylic acid—onto the pyridazine core. Below, we evaluate two plausible synthetic pathways, explaining the rationale behind each.
Pathway A: Stepwise Functionalization of a Pre-formed Pyridazine Ring
This strategy focuses on obtaining a simpler pyridazine precursor and sequentially adding the required functional groups. A potential starting material for this approach is 3-chloro-6-methylpyridazine, which can be synthesized from commercially available precursors.
Workflow for Pathway A
Caption: Proposed synthetic workflow starting from a chlorinated pyridazine.
Rationale: The oxidation of a methyl group to a carboxylic acid on a pyridazine ring has been reported, typically using strong oxidizing agents like potassium permanganate in an acidic medium.[3] Following the formation of the carboxylic acid, the chloro substituent can be replaced by an amino group through nucleophilic aromatic substitution. This amination is a common strategy for introducing amino groups onto halogenated pyridazines.[4]
Pathway B: Ring Formation from an Acyclic Precursor
An alternative approach involves constructing the pyridazine ring from an appropriately substituted acyclic precursor. This method offers the advantage of potentially setting the substitution pattern early in the synthesis.
Workflow for Pathway B
Caption: Conceptual workflow for pyridazine ring formation.
Rationale: The condensation of a hydrazine with a 1,4-dicarbonyl compound is a classical method for pyridazine synthesis. For our target molecule, this would require a dicarbonyl precursor with the necessary methyl and carboxyl functionalities, and a hydrazine source that could provide the amino group. While conceptually straightforward, the synthesis of the required acyclic precursor can be complex.
Selected Approach for Detailed Protocol: Based on the availability of starting materials and the precedence for analogous reactions in the literature, Pathway A presents a more direct and readily optimizable route. The following sections will provide a detailed protocol and optimization guidelines for this pathway.
Detailed Experimental Protocol (Pathway A)
This protocol is a proposed methodology and should be optimized by the end-user. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 6-Chloropyridazine-3-carboxylic acid
Principle: This step involves the oxidation of the methyl group of 3-chloro-6-methylpyridazine to a carboxylic acid. Potassium permanganate is a powerful oxidizing agent suitable for this transformation. The reaction is typically carried out in a strong acid, such as sulfuric acid, which helps to activate the oxidizing agent and maintain the solubility of the reactants.[3]
Materials:
-
3-Chloro-6-methylpyridazine
-
Sulfuric acid (concentrated)
-
Potassium permanganate
-
Ice
-
Sodium bisulfite (for quenching)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Methanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-chloro-6-methylpyridazine (1 equivalent).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid while maintaining the internal temperature below 10 °C.
-
Once the starting material is fully dissolved, begin the portion-wise addition of potassium permanganate (4 equivalents) over a period of 1-2 hours, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, then slowly heat to 50-60 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Quench the excess potassium permanganate by the slow addition of a saturated solution of sodium bisulfite until the purple color disappears and a clear solution or a white precipitate is formed.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from methanol to yield pure 6-chloropyridazine-3-carboxylic acid.
Step 2: Synthesis of 3-Amino-6-methylpyridazine-4-carboxylic acid
Principle: This step is a nucleophilic aromatic substitution where the chloro group of 6-chloropyridazine-3-carboxylic acid is displaced by an amino group. This is typically achieved by heating the chloro-substituted pyridazine with an ammonia source, such as aqueous ammonia, in a sealed vessel to reach the required reaction temperatures.[4]
Materials:
-
6-Chloropyridazine-3-carboxylic acid
-
Aqueous ammonia (28-30%)
-
Hydrochloric acid (concentrated, for pH adjustment)
-
Deionized water
Procedure:
-
Place 6-chloropyridazine-3-carboxylic acid (1 equivalent) and aqueous ammonia (10-20 equivalents) in a high-pressure reaction vessel.
-
Seal the vessel and heat the mixture to 120-140 °C with stirring for 12-24 hours. Monitor the internal pressure of the vessel.
-
After the reaction time, cool the vessel to room temperature.
-
Vent any excess pressure in a fume hood and open the vessel.
-
Transfer the reaction mixture to a beaker and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid to neutralize the excess ammonia and adjust the pH to the isoelectric point of the product (typically around pH 3-4), at which point the product should precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to obtain 3-Amino-6-methylpyridazine-4-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).
Optimization and Troubleshooting
The successful synthesis of 3-Amino-6-methylpyridazine-4-carboxylic acid requires careful control of reaction parameters. The following table outlines key variables and their potential impact on the reaction outcome.
| Parameter | Step 1 (Oxidation) | Step 2 (Amination) | Rationale and Troubleshooting |
| Temperature | Controlled addition of KMnO4 below 20 °C; heating to 50-60 °C for reaction progression. | Heating to 120-140 °C in a sealed vessel. | Step 1: Exothermic reaction; uncontrolled temperature can lead to side products. If the reaction is sluggish, a moderate increase in temperature may be necessary. Step 2: High temperature is required to overcome the activation energy for nucleophilic aromatic substitution. Lower temperatures may result in incomplete conversion. |
| Reaction Time | 2-3 hours at elevated temperature. | 12-24 hours. | Monitor by TLC to determine the optimal reaction time. Prolonged reaction times may lead to product degradation. |
| Reagent Stoichiometry | 4 equivalents of KMnO4. | 10-20 equivalents of aqueous ammonia. | Step 1: A sufficient excess of the oxidizing agent is needed for complete conversion. Step 2: A large excess of ammonia is used to drive the reaction to completion and act as the solvent. |
| Solvent | Concentrated H2SO4. | Aqueous ammonia. | The choice of solvent is critical for reactant solubility and reactivity. |
| Work-up and Purification | Quenching with NaHSO3; extraction with ethyl acetate; recrystallization from methanol. | pH adjustment for precipitation; recrystallization. | Proper work-up is crucial to remove byproducts and unreacted starting materials. The isoelectric point for precipitation in Step 2 should be determined empirically for maximum yield. |
Troubleshooting Logic Flow
Caption: A systematic approach to troubleshooting common synthesis issues.
Conclusion
This application note provides a scientifically grounded, albeit theoretical, framework for the synthesis of 3-Amino-6-methylpyridazine-4-carboxylic acid. By leveraging established synthetic methodologies for analogous pyridazine compounds, we have outlined a detailed experimental protocol for a promising synthetic route. The provided guidelines on optimization and troubleshooting are intended to empower researchers to refine these conditions and develop a robust and efficient synthesis. The principles and techniques described herein are broadly applicable to the synthesis of other substituted pyridazine derivatives, contributing to the advancement of medicinal chemistry and materials science.
References
- Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.
- Preparation method of 3-amino-4-methylpyridine.
- 3-aminopyridine. Organic Syntheses Procedure.
- Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. FLORE.
- Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC.
- Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosph
- Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
- Preparation method of 3-amino-4-methylpyridine.
- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.
- Synthesis method of 3-amino-6-chloropyridazine.
- Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. PubMed.
- Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
- 6-Amino-pyridazine-3-carboxylic acid. Chem-Impex.
- Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II)
- Acetaldehyde. Wikipedia.
- 4-Amino-6-chloropyridazine-3-carboxylic acid. BLD Pharm.
- 4-Pyridine carboxylic acid-3-Amino methyl ester. Pipzine Chemicals.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
Using 3-Amino-6-methylpyridazine-4-carboxylic acid as a drug discovery building block
Application Note: 3-Amino-6-methylpyridazine-4-carboxylic Acid in Drug Discovery
Executive Summary
3-Amino-6-methylpyridazine-4-carboxylic acid (AMPC) represents a privileged scaffold in medicinal chemistry, offering a distinct advantage over traditional phenyl or pyridine bioisosteres. Its unique ortho-amino acid geometry on an electron-deficient pyridazine ring makes it an ideal precursor for synthesizing fused heterocyclic systems, particularly pyrimido[4,5-c]pyridazines . These fused systems are critical in the development of kinase inhibitors, GABA receptor modulators, and antibacterial agents (specifically targeting Dihydropteroate Synthase - DHPS).
This guide details the physicochemical properties of AMPC, its strategic utility in fragment-based drug discovery (FBDD), and validated protocols for its conversion into bioactive fused heterocycles.
Physicochemical Profile & Handling
AMPC exists primarily as a zwitterion in the solid state, leading to high melting points and specific solubility challenges. Understanding these properties is prerequisite to successful synthesis.
| Property | Specification | Implications for Protocol |
| Molecular Weight | 153.14 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| Appearance | Off-white to pale yellow solid | Color changes often indicate oxidation of the amine. |
| Solubility | DMSO, DMF, Water (pH dependent) | Poor solubility in DCM/EtOAc. Reactions often require polar aprotic solvents. |
| pKa (Acid) | ~3.5 (Estimated) | Acidic enough for standard coupling; may require base for dissolution. |
| pKa (Base) | ~2.8 (Conjugate acid of amine) | The amino group is weakly nucleophilic due to the electron-deficient pyridazine ring. |
| H-Bond Donors/Acceptors | 2 HBD / 5 HBA | Excellent vector for forming key interactions in ATP-binding pockets. |
Handling Precaution: While generally stable, the amino group is susceptible to oxidation over prolonged exposure to air in solution. Store solid under inert atmosphere (Argon/Nitrogen) at 4°C.
Strategic Utility: The "Pyridazine Advantage"
In drug design, replacing a benzene ring with a pyridazine core (AMPC) introduces two nitrogen atoms. This modification reduces lipophilicity (LogP) and increases aqueous solubility—a common bottleneck in kinase inhibitor optimization.
Mechanism of Action (Scaffold Level): The ortho-amino carboxylic acid motif mimics the geometry of anthranilic acid but with altered electronics.
-
Bicyclic Formation: It serves as a "linchpin" for cyclization with electrophiles (urea, formamide, amidines) to form 6,6-fused systems.
-
Amide Coupling: The C4-carboxylic acid allows for the attachment of "tail" moieties to probe solvent-exposed regions of a protein binding pocket.
Pathway Visualization: Scaffold Versatility
Figure 1: Synthetic divergence from the AMPC scaffold. The primary utility lies in the formation of Pyrimido[4,5-c]pyridazines.
Validated Experimental Protocols
Protocol A: Synthesis of Pyrimido[4,5-c]pyridazine-5,7-dione
Target Application: Creating the core skeleton for kinase or DHPS inhibitors. Rationale: The amino group at C3 and the acid at C4 are perfectly positioned for a condensation reaction with urea, closing the pyrimidine ring.
Materials:
-
AMPC (1.0 eq)
-
Urea (5.0 eq)
-
Solvent: Glacial Acetic Acid (AcOH) or Phenol (melt)
-
Equipment: Microwave reactor or sealed pressure tube
Step-by-Step Procedure:
-
Preparation: In a microwave vial, suspend AMPC (153 mg, 1.0 mmol) and Urea (300 mg, 5.0 mmol) in Glacial Acetic Acid (3 mL).
-
Note: If solubility is poor, a phenol melt at 160°C is an alternative solvent-free method.
-
-
Reaction: Seal the vial and heat to 160°C for 2–4 hours .
-
Monitoring: Monitor by LC-MS. The starting material (MW 153) should disappear, and the product mass (MW ~178 for the dione) should appear.
-
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates out of acetic acid.
-
Isolation: Pour the mixture into ice-cold water (10 mL). Filter the precipitate.
-
Purification: Wash the solid with water and cold diethyl ether. Recrystallize from DMF/Water if necessary.
Troubleshooting:
-
Incomplete Reaction: If the acyclic ureido-intermediate persists, increase temperature to 180°C or add a catalytic amount of sulfuric acid.
Protocol B: Selective Amide Coupling at C4
Target Application: Fragment growing or linking the scaffold to a solubilizing tail. Challenge: The C3-amine can interfere or self-condense. However, the C3-amine on a pyridazine is electron-poor (aniline-like but less nucleophilic), allowing for selective reaction at the C4-carboxylic acid if conditions are controlled.
Materials:
-
AMPC (1.0 eq)
-
Amine Partner (R-NH2) (1.2 eq)
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Activation: Dissolve AMPC (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.
-
Observation: The solution should clarify as the zwitterion is deprotonated.
-
-
Coupling: Add HATU (1.2 mmol) and stir for 10 minutes at 0°C to form the activated ester.
-
Addition: Add the amine partner (1.2 mmol) dropwise.
-
Incubation: Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Quench: Dilute with EtOAc (50 mL) and wash with saturated NaHCO3 (2x) and Brine (1x).
-
Note: If the product is polar, avoid aqueous workup; evaporate DMF and purify directly via Reverse Phase HPLC.
-
Critical Control Point: Avoid using acid chlorides (e.g., SOCl2) to activate the acid, as this will likely react with the C3-amine to form an oxazinone intermediate. Use mild coupling agents (HATU/EDC).
Experimental Workflow: Library Generation
The following diagram illustrates a logical workflow for generating a library of inhibitors starting from AMPC, utilizing the protocols above.
Figure 2: Sequential functionalization workflow. Amide coupling typically precedes cyclization if N-substitution on the pyrimidine ring is not required.
References
-
Scaffold Versatility & Synthesis
-
Title: Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria.[1]
- Source: ACS Infectious Diseases / PubMed Central.
- Relevance: Details the conversion of amino-pyridazine precursors into pyrimido[4,5-c]pyridazines.
-
URL:[Link]
-
-
Medicinal Chemistry of Pyridazines
-
General Heterocyclic Synthesis (Grounding)
-
Chemical Properties Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Amino-4-methylpyridine | 3430-27-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 7. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyrimido[4,5-c]pyridazine | C6H4N4 | CID 22498621 - PubChem [pubchem.ncbi.nlm.nih.gov]
Procedures for esterification of 3-Amino-6-methylpyridazine-4-carboxylic acid
An Application Guide to the Esterification of 3-Amino-6-methylpyridazine-4-carboxylic Acid
Introduction: Strategic Importance in Medicinal Chemistry
3-Amino-6-methylpyridazine-4-carboxylic acid is a key heterocyclic building block in modern drug discovery. Its unique arrangement of nitrogen atoms and functional groups—a carboxylic acid, an aromatic amine, and a methyl group on a pyridazine core—makes it a privileged scaffold for developing novel therapeutic agents. The esterification of the carboxylic acid moiety is a critical and often primary step in synthesizing compound libraries for lead optimization. Esters can serve as prodrugs, enhance pharmacokinetic properties, or act as versatile handles for subsequent chemical transformations, such as amide bond formation.
This guide provides a detailed overview of robust and reproducible methods for the esterification of this important substrate. It is designed for researchers, medicinal chemists, and process development scientists. We will delve into the mechanistic underpinnings of each protocol, offering insights into why specific reagents and conditions are chosen, and provide detailed, step-by-step procedures to ensure successful implementation in the laboratory.
Chemical Principles and Strategic Considerations
The simultaneous presence of a nucleophilic amino group and an electrophilic carboxylic acid on the same aromatic ring presents a unique set of challenges and opportunities. The amino group can potentially interfere with certain esterification reactions, for instance, by reacting with activated carboxylic acid intermediates to form amide dimers. Therefore, the choice of esterification method must account for the substrate's inherent reactivity. The primary strategies are:
-
Acid-Catalyzed Esterification (Fischer-Speier): Employing a strong acid catalyst protonates the more basic amino group, effectively deactivating it as a nucleophile and allowing the esterification to proceed.
-
Mild Coupling Reagent-Mediated Esterification (Steglich): Using carbodiimides under neutral or mildly basic conditions activates the carboxylic acid without requiring harsh acidic conditions that could degrade sensitive substrates.
-
Acid Chloride Formation: Converting the carboxylic acid to a more reactive acid chloride intermediate, which then readily reacts with an alcohol. This method is highly effective but requires careful handling of the reagents.
Protocol 1: Fischer-Speier Esterification
This classic method is cost-effective and straightforward, particularly when the desired alcohol can be used as the solvent.[1][2] The reaction is driven to completion by using a large excess of the alcohol and/or by removing the water that is formed.[2][3][4]
Causality and Mechanistic Insight
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄).[3][5] This protonation significantly increases the electrophilicity of the carbonyl carbon. The alcohol, acting as a nucleophile, then attacks this activated carbon. A series of proton transfers follows, culminating in the elimination of a water molecule and deprotonation to yield the final ester product.[2][5] The pyridazine nitrogen and the amino group are also protonated, preventing them from participating in side reactions.
Caption: Mechanism of Fischer-Speier Esterification.
Detailed Step-by-Step Protocol
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Amino-6-methylpyridazine-4-carboxylic acid (1.0 eq).
-
Solvent/Reagent Addition: Add the desired alcohol (e.g., methanol, ethanol) in large excess to act as both the reactant and the solvent (e.g., 20-40 mL per gram of starting material).
-
Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) or bubble anhydrous HCl gas through the mixture for 10-15 minutes.
-
Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Neutralization: Carefully dilute the residue with water and neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Steglich Esterification
The Steglich esterification is an exceptionally mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7] This method is ideal for substrates that are sensitive to acid or high temperatures.[7]
Causality and Mechanistic Insight
The reaction begins with the carboxylic acid adding to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate.[6] This intermediate is essentially an activated form of the carboxylic acid. In the absence of a better nucleophile, the alcohol can then attack this intermediate to form the ester and the dicyclohexylurea (DCU) byproduct.[6]
However, the addition of a catalytic amount of DMAP significantly accelerates the reaction. DMAP, being a stronger nucleophile than the alcohol, rapidly attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate ("active ester"). This intermediate is highly susceptible to nucleophilic attack by the alcohol, leading to the desired ester and regenerating the DMAP catalyst.[6] This catalytic cycle also suppresses a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[7]
Caption: General workflow for the Steglich Esterification.
Detailed Step-by-Step Protocol
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Amino-6-methylpyridazine-4-carboxylic acid (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)).[8]
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) or EDC (1.1 eq) portion-wise over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours, monitoring the progress by TLC or LC-MS. The formation of a white precipitate (DCU) is a visual indicator of reaction progress when using DCC.[7]
-
Work-up (DCC): If DCC is used, filter the reaction mixture through a pad of Celite to remove the insoluble DCU. Rinse the filter cake with a small amount of the reaction solvent.
-
Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (to remove excess DMAP and any remaining DCC), water, and saturated aqueous NaHCO₃ solution (to remove unreacted carboxylic acid).[8]
-
Work-up (EDC): If the water-soluble EDC is used, the filtration step is unnecessary. Proceed directly to the washing steps. The urea byproduct will be removed during the aqueous washes.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Protocol 3: Thionyl Chloride Method for Methyl Esters
This is a highly effective and direct method for preparing methyl esters. Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is immediately trapped by the methanol solvent to yield the methyl ester.
Causality and Mechanistic Insight
Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate. This intermediate is unstable and decomposes, releasing sulfur dioxide (SO₂) and a chloride ion to form a highly electrophilic acylium ion, which is immediately captured by the chloride ion to yield the acyl chloride. Methanol, present in vast excess as the solvent, then acts as a nucleophile, attacking the acyl chloride carbonyl carbon. Subsequent loss of HCl yields the methyl ester. This is one of the most common methods discussed for the esterification of amino acids.[9]
Detailed Step-by-Step Protocol
-
Preparation: Suspend 3-Amino-6-methylpyridazine-4-carboxylic acid (1.0 eq) in anhydrous methanol (20-40 mL per gram) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a trap).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly and carefully add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise via a syringe. Vigorous gas evolution (HCl) will occur.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-6 hours. The initial suspension should become a clear solution as the reaction proceeds.
-
Work-up: Cool the reaction to room temperature and carefully concentrate the mixture to dryness using a rotary evaporator. The crude product will be the hydrochloride salt of the methyl ester.
-
Neutralization: For purification or further reaction, dissolve the crude salt in water and neutralize by the slow addition of a base such as saturated aqueous NaHCO₃ or by partitioning between ethyl acetate and saturated NaHCO₃.
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate. Purify as needed by column chromatography or recrystallization.
Comparative Summary of Protocols
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Thionyl Chloride Method |
| Key Reagents | Strong Acid (H₂SO₄, HCl) | DCC or EDC, DMAP | Thionyl Chloride (SOCl₂) |
| Conditions | Reflux (High Temp) | 0°C to Room Temperature | 0°C to Reflux |
| Solvent | Excess Alcohol | Anhydrous Aprotic (DCM, THF) | Anhydrous Methanol |
| Advantages | Cost-effective, simple, scalable.[1] | Very mild conditions, high yields, broad substrate scope.[7] | Highly efficient, clean conversion to acyl chloride. |
| Disadvantages | Harsh acidic conditions, requires high temp, equilibrium reaction.[2][3] | Expensive reagents, byproduct removal (DCU), potential for racemization in chiral substrates.[8] | Reagent is corrosive and moisture-sensitive, generates HCl gas, generally limited to methyl/ethyl esters. |
| Best For | Simple, robust substrates where the alcohol is cheap and can be used as a solvent. | Acid- or heat-sensitive substrates, valuable alcohols. | Preparing methyl esters efficiently. |
References
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Steglich esterification. Wikipedia. [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
-
Mitsunobu reaction. Organic Synthesis. [Link]
-
How to do esterification of amino acid?. ResearchGate. [Link]
-
Steglich esterification. YouTube. [Link]
-
Why is Fisher method preferred for the esterification of amino acids?. Reddit. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. PubMed. [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. [Link]
-
Fischer Esterification Practice Problems. Pearson. [Link]
-
Fischer–Speier esterification. Wikipedia. [Link]
-
Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC. [Link]
- Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.
- Process for mild esterification of a carboxylic acid with an alcohol component.
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Fischer Esterification. Chemistry LibreTexts. [Link]
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]
- Process for esterification of amino acids and peptides.
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC. [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]
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- 9. researchgate.net [researchgate.net]
Strategic Derivatization of 3-Amino-6-methylpyridazine-4-carboxylic Acid: Overcoming Electronic and Steric Deactivation
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
The derivatization of the amino group in 3-Amino-6-methylpyridazine-4-carboxylic acid (AMPC) presents a classic "heterocyclic paradox." While the molecule appears structurally simple, two dominant factors impede standard reactivity:
-
The Zwitterionic Trap: In its neutral state, AMPC exists as a zwitterion (inner salt), rendering it insoluble in the non-polar aprotic solvents (DCM, THF, Toluene) required for standard acylation or alkylation.
-
Electronic Deactivation: The pyridazine ring is highly electron-deficient (two nitrogen atoms). The amino group at position 3 is conjugated with the ring, significantly reducing its nucleophilicity compared to aniline or aliphatic amines.
Strategic Directive: Do not attempt direct acylation on the free acid zwitterion using standard Schotten-Baumann conditions; yields will be negligible due to solubility issues. This guide outlines two validated pathways:
-
Pathway A (Retention): Esterification to "unlock" solubility, followed by amine functionalization.
-
Pathway B (Modification): Cyclization utilizing the ortho-amino acid motif to generate bicyclic pyridopyrimidines.
Strategic Workflow (Logic Map)
The following decision tree illustrates the critical checkpoints for processing AMPC.
Figure 1: Strategic decision matrix for AMPC processing. Pathway A is required for standard medicinal chemistry derivatization.
Detailed Experimental Protocols
Protocol A: The "Unlock" Strategy (Esterification & Acylation)
Rationale: To react the electron-poor amine, we must use non-polar solvents (DCM/DCE) to facilitate the attack on electrophiles. This requires masking the carboxylic acid as a methyl ester to break the zwitterionic lattice.
Step 1: Synthesis of Methyl 3-amino-6-methylpyridazine-4-carboxylate
This step converts the insoluble zwitterion into a soluble organic amine.
Reagents:
-
AMPC (1.0 eq)
-
Thionyl Chloride (
) (3.0 eq) -
Anhydrous Methanol (0.5 M concentration relative to AMPC)
Procedure:
-
Setup: Flame-dry a round-bottom flask (RBF) and equip with a reflux condenser and magnetic stir bar. Flush with Argon.
-
Addition: Charge the flask with Anhydrous Methanol and cool to 0°C (ice bath).
-
Activation: Dropwise add
over 15 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO2). Stir for 10 minutes. -
Solubilization: Add solid AMPC in one portion. The solid may not dissolve immediately.
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. The solution should become clear/homogeneous, indicating the breakdown of the zwitterion.
-
Workup: Concentrate in vacuo to remove MeOH. Resuspend the residue in saturated
(aq) and extract with Ethyl Acetate (3x). -
Isolation: Dry combined organics over
, filter, and concentrate.
Step 2: Acylation of the Deactivated Amine
Now that the molecule is soluble, we use a "Hard" electrophile (Acid Chloride) with a nucleophilic catalyst.
Reagents:
-
Methyl ester intermediate (from Step 1) (1.0 eq)
-
Acyl Chloride (R-COCl) (1.2 eq)
-
Pyridine (3.0 eq) - Acts as solvent and acid scavenger
-
DMAP (0.1 eq) - Catalyst for sterically hindered/electron-poor amines
-
Dichloromethane (DCM) (Optional co-solvent)
Procedure:
-
Dissolution: Dissolve the methyl ester in dry DCM (or neat Pyridine if solubility is poor).
-
Catalysis: Add DMAP.
-
Reaction: Cool to 0°C. Add Acyl Chloride dropwise.
-
Temperature: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Note: If R is bulky, reflux in DCE (80°C) may be required.
-
-
Quench: Add water to hydrolyze excess acid chloride.
-
Workup: Dilute with DCM, wash with 1M HCl (to remove Pyridine), then sat.
. -
Purification: Flash chromatography (MeOH/DCM gradient).
Protocol B: Cyclization (Pyridopyrimidine Synthesis)
Rationale: The C3-Amino and C4-Carboxylic acid groups are perfectly positioned to form a 6-membered lactam ring. This is useful for creating kinase inhibitor scaffolds.
Reagents:
-
AMPC (1.0 eq)
-
Formamide (Excess, acts as solvent)
Procedure:
-
Setup: Mix AMPC and Formamide (10 vol) in a sealed tube or heavy-walled flask.
-
Reaction: Heat to 160°C for 6–12 hours.
-
Workup: Cool to RT. The product often precipitates.
-
Isolation: Filter the precipitate. Wash with water and cold ethanol. Recrystallize from DMF/EtOH.
Analytical Data Summary
| Parameter | Free Acid (Starting Material) | Methyl Ester (Intermediate) | N-Acylated Ester (Product) |
| Solubility | Water (pH > 8), DMSO | DCM, EtOAc, MeOH, THF | DCM, EtOAc, DMSO |
| 1H NMR (NH2) | Broad/Invisible (D2O exch) | Broad singlet (~6.5-7.5 ppm) | Sharp singlet (~10-11 ppm, Amide NH) |
| 1H NMR (Me) | C6-Me (~2.6 ppm) | C6-Me + O-Me (~3.9 ppm) | C6-Me + O-Me |
| Mass Spec | [M+H]+ 154 | [M+H]+ 168 | [M+H]+ (168 + Acyl - 1) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete reaction due to moisture. | Use freshly distilled |
| No Reaction in Step 2 | Amine is too electron-deficient. | Switch solvent to DCE and reflux. Increase DMAP to 0.5 eq. Use Acid Anhydride instead of Chloride. |
| Product is Water Soluble | Zwitterion reformed or hydrolysis occurred. | Do not use aqueous workup for polar derivatives; evaporate and use reverse-phase chromatography. |
References
-
General Pyridazine Chemistry
-
Esterification Protocols (Analogous Systems)
-
Cyclization to Pyridopyrimidines
-
Acylation of Electron-Deficient Amines
Sources
- 1. 3-Aminopyridine-4-carboxylic acid 95 7579-20-6 [sigmaaldrich.com]
- 2. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]
- 13. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Solid-Phase Synthesis of Pyridazine Carboxylic Acids for Accelerated Drug Discovery
Introduction: The Rising Prominence of the Pyridazine Scaffold
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties—including a high dipole moment, robust hydrogen bonding capacity, and the ability to modulate aqueous solubility—make it an attractive component for designing novel therapeutics.[3][4] Pyridazine carboxylic acids, in particular, serve as versatile building blocks for creating libraries of compounds targeting a wide array of biological targets, from enzymes to G protein-coupled receptors.[5][6] Derivatives have shown potential as anti-inflammatory, anticancer, and anticonvulsant agents.[1][2][6]
To meet the demands of modern drug discovery, which requires the rapid synthesis and screening of numerous analogues, solid-phase synthesis (SPS) has emerged as the premier strategy.[7][8] By anchoring the pyridazine carboxylic acid to an insoluble resin support, chemists can drive reactions to completion using excess reagents, simplify purification to mere filtration and washing, and enable automation—dramatically accelerating the drug development pipeline.[7][8]
This guide provides a comprehensive overview of the strategies, protocols, and field-proven insights for the successful solid-phase synthesis of pyridazine carboxylic acid derivatives.
Pillar 1: The Strategic Framework of Solid-Phase Synthesis
The success of any solid-phase synthesis campaign hinges on the careful selection of three key components: the solid support (resin), the linker connecting the molecule to the resin, and the cleavage strategy to release the final product.
Resin and Linker Selection: The Foundation of Your Synthesis
The choice of resin is dictated by the desired cleavage conditions. For carboxylic acids, the goal is typically to form an ester linkage to the resin that is stable throughout the synthesis but can be cleaved under specific, controlled conditions.
| Resin Type | Linker Type | Typical Cleavage Condition | Key Considerations & Rationale |
| Wang Resin | p-Alkoxybenzyl alcohol | High TFA concentration (e.g., 95%) | Workhorse for Fmoc Chemistry. The linker's design allows for cleavage with trifluoroacetic acid (TFA), which is compatible with many common acid-labile protecting groups.[9] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Very mild acid (e.g., 1-5% TFA in DCM) | For Acid-Sensitive Products. The extreme acid lability of the 2-CTC linker is ideal for synthesizing molecules that cannot tolerate harsh acidic cleavage conditions.[8] This preserves other acid-sensitive functional groups in the final product. |
| Merrifield Resin | Chloromethyl | Harsh; requires strong acids like HF | High Stability. While historically significant, its use for carboxylic acids has declined due to the hazardous cleavage conditions (HF).[9][10] It is now more commonly used as a base resin for attaching more labile linkers.[10] |
Expert Insight: For most applications involving pyridazine carboxylic acids where the final product is intended to be a carboxylic acid or a simple amide derivative, Wang resin offers the best balance of stability and cleavage convenience. If the final molecule contains highly acid-sensitive moieties, 2-CTC resin is the superior choice.
The Chemistry of Coupling: Forging the Amide Bond
Once the pyridazine carboxylic acid is anchored to the resin, subsequent modifications often involve forming amide bonds. This requires activating the carboxyl group of a building block to make it susceptible to nucleophilic attack by an amine.
The most common method involves carbodiimides, such as Diisopropylcarbodiimide (DIC) .[11] DIC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and side reactions.[11][12] To mitigate this, an additive is essential.
The Role of Additives:
-
Hydroxybenzotriazole (HOBt): Historically used, it reacts with the O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization.[11]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): A modern, superior alternative to HOBt. Oxyma demonstrates remarkable efficiency in suppressing racemization and is not explosive like benzotriazole-based additives.[12]
Alternatively, phosphonium and aminium/uronium salts like PyBOP and HATU are highly efficient coupling reagents that come "pre-activated" with a benzotriazole moiety.[13] They are often used for difficult couplings, such as with sterically hindered amino acids or N-methylated amines.[11][13]
Cleavage & Deprotection: Liberating the Final Product
The final step is to cleave the synthesized molecule from the solid support. This is almost universally accomplished with a strong acid, most commonly Trifluoroacetic acid (TFA) .[14] During cleavage, protecting groups (e.g., Boc, Trityl) are also removed, generating highly reactive carbocations.[7][15]
The Necessity of Scavengers: These carbocations can re-attach to electron-rich functional groups on the desired molecule, leading to undesired side products. To prevent this, a "cleavage cocktail" containing scavengers is used.[15]
| Scavenger | Purpose & Mechanism |
| Triisopropylsilane (TIS) | A highly effective carbocation scavenger, particularly for trityl groups. It works via reductive quenching.[14][16] |
| Water | Scavenges tert-butyl cations generated from Boc or t-Bu protecting groups.[14] |
| Phenol | Acts as a scavenger for various cationic species.[14][16] |
| 1,2-Ethanedithiol (EDT) | A reducing agent used to prevent the oxidation of sensitive residues like cysteine and methionine. It also helps scavenge trityl groups.[15] |
Pillar 2: Validated Experimental Protocols
These protocols provide a reliable starting point for the solid-phase synthesis of a library based on a pyridazine carboxylic acid scaffold. All steps should be performed in a dedicated solid-phase synthesis vessel with appropriate agitation (e.g., vortexing or nitrogen bubbling).
Protocol 1: Resin Preparation and Swelling
-
Rationale: The polystyrene resin beads must be swollen in an appropriate solvent to allow reagents access to the reactive sites within the polymer matrix.[8] Dichloromethane (DCM) is excellent for this purpose.
-
Place the desired amount of Wang resin (e.g., 1.0 g, ~0.7 mmol/g loading) into the reaction vessel.
-
Add DCM (10-15 mL per gram of resin).
-
Agitate gently for 1-2 hours at room temperature.
-
Drain the DCM. The resin is now ready for loading.
Protocol 2: Loading of Pyridazine Carboxylic Acid onto Wang Resin
-
Rationale: This protocol uses a DIC/Oxyma activation method with a catalytic amount of DMAP to facilitate the esterification of the pyridazine carboxylic acid to the resin's hydroxyl groups.
-
Wash the swollen resin twice with DMF (10 mL/g).
-
In a separate flask, dissolve the pyridazine carboxylic acid (4 eq. relative to resin loading), Oxyma (4 eq.), and a catalytic amount of DMAP (0.1 eq.) in DMF.
-
Add DIC (4 eq.) to the solution and pre-activate for 10-15 minutes at room temperature.
-
Add the activated mixture to the resin.
-
Agitate the reaction mixture for 4-12 hours at room temperature.
-
Drain the reaction solution. Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (2x).
-
Dry the resin under high vacuum.
-
(Optional but Recommended): To cap any unreacted hydroxyl groups, treat the resin with a solution of Acetic Anhydride/Pyridine/DCM (1:2:3) for 1 hour. Wash thoroughly as in step 6.
Protocol 3: General Amide Coupling Cycle
-
Rationale: This describes a standard cycle for coupling an amine to the resin-bound pyridazine carboxylic acid. It assumes the amine is protected (e.g., with a Boc group) if it is not the final step.
-
Wash the pyridazine-loaded resin twice with DMF (10 mL/g).
-
In a separate flask, dissolve the amine building block (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and immediately add the mixture to the resin.[13]
-
Agitate for 2-4 hours at room temperature.
-
Monitoring: Take a small sample of resin beads, wash them, and perform a Kaiser test. A negative result (yellow beads) indicates complete consumption of the primary amine.
-
Once the reaction is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next step or final cleavage.
Protocol 4: Cleavage from Resin and Product Isolation
-
Rationale: This protocol uses a standard "Reagent B" type cleavage cocktail, which is effective for most products and avoids the use of highly odorous thiols.[7][16]
-
Wash the final, dried resin with DCM (3x) and dry it briefly under vacuum.
-
Prepare the cleavage cocktail: TFA/Phenol/Water/TIS (88:5:5:2 v/v/v/v) .[16] Prepare this fresh and use in a fume hood.
-
Add the cleavage cocktail to the resin (10 mL per 0.25 mmol of product).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Wash the resin twice with a small amount of fresh TFA, combining the filtrates.
-
Precipitate the crude product by adding the TFA solution dropwise to a large volume (10-fold excess) of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers.
-
Dry the resulting crude solid product under vacuum.
-
Analyze the crude product by LC-MS and purify by reverse-phase HPLC.
Pillar 3: Trustworthiness and Troubleshooting
A robust protocol is self-validating. Incorporate in-process controls to ensure success.
| Issue | Potential Cause | Recommended Solution / Validation |
| Low First Loading | Incomplete activation; steric hindrance of the pyridazine acid; poor resin swelling. | Check the purity of the pyridazine carboxylic acid. Extend the pre-activation and coupling times. Ensure the resin is fully swollen before starting. Quantify loading by cleaving a small sample and analyzing by UV-Vis or LC-MS. |
| Incomplete Coupling | Sterically hindered amine; insufficient reagent equivalents or reaction time. | Use a more powerful coupling reagent like HATU or COMU.[13] Increase reagent equivalents to 5-fold and extend the reaction time. Monitor reaction completion with a Kaiser test (for primary amines). |
| Product Impurities after Cleavage | Scavengers insufficient to trap reactive species; side-chain protecting group issues. | Ensure the cleavage cocktail is appropriate for the protecting groups used. For tryptophan-containing molecules, consider Reagent K (contains EDT) to prevent side reactions.[16] Always use cold ether for precipitation to minimize solubility of the product. |
| Low Final Yield | Premature cleavage from the resin during synthesis; physical loss of resin during washing. | If using a hyper-acid sensitive linker like 2-CTC, avoid any acidic conditions during synthesis (e.g., use of HCl salts of amines). Ensure frits in the reaction vessel are secure to prevent resin loss. |
References
-
AAPPTEC. Coupling Reagents for Solid Phase Peptide Synthesis. Available from: [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]
-
LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. Available from: [Link]
-
Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(113). Available from: [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 14(10), 1853-1921. Available from: [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Available from: [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Available from: [Link]
-
Combinatorial Chemistry Review. (2020). Carboxylic Acid Linkers - Solid Phase Synthesis. Available from: [Link]
-
AAPPTEC. Resins for Solid Phase Peptide Synthesis - Core Resins. Available from: [Link]
-
Ali, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available from: [Link]
-
Ali, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available from: [Link]
-
Asif, M. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link]
-
Parlow, J. J., et al. (1997). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Journal of Combinatorial Chemistry, 1(4), 309-311. Available from: [Link]
-
Leanza, W. J., et al. (1953). Pyridazinemonocarboxylic Acids and Derivatives. Journal of the American Chemical Society, 75(17), 4086-4089. Available from: [Link]
-
Asif, M. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Research in Pharmaceutical Sciences, 11(4), 5779-5790. Available from: [Link]
-
El-Sayed, M. A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. Available from: [Link]
-
Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Available from: [Link]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. rjptonline.org [rjptonline.org]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blumberginstitute.org [blumberginstitute.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. people.uniurb.it [people.uniurb.it]
- 13. bachem.com [bachem.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. biotage.com [biotage.com]
- 16. peptide.com [peptide.com]
Troubleshooting & Optimization
Troubleshooting low yields in 3-Amino-6-methylpyridazine-4-carboxylic acid synthesis
Introduction
This guide addresses yield attrition in the synthesis of 3-amino-6-methylpyridazine-4-carboxylic acid . This molecule acts as a critical scaffold in the development of kinase inhibitors and bioactive heterocyclic libraries. Its amphoteric nature (containing both a basic amino group and an acidic carboxyl group) and the electron-deficient nature of the pyridazine ring present unique synthetic challenges.
Low yields in this synthesis typically stem from three distinct failure modes:
-
Regioselectivity issues during the initial ring construction (if cyclizing).
-
Nucleophilic competition during functionalization (if substituting).
-
Isoelectric trapping during isolation (the most common cause of "false" low yields).
Module 1: Synthetic Route Analysis & Critical Control Points
To troubleshoot effectively, we must first identify which pathway you are utilizing. The two dominant routes are Cyclization (De Novo) and Functionalization (Substitution) .
Route A: Functionalization of 3-Chloro-Intermediate (Recommended)
-
Precursor: Ethyl 3-chloro-6-methylpyridazine-4-carboxylate.
-
Mechanism: SNAr (Nucleophilic Aromatic Substitution) followed by Hydrolysis.
-
Common Yield: 60–80% (Optimized).
Route B: Inverse Electron Demand Diels-Alder / Condensation
-
Precursor:
-keto esters + Hydrazine derivatives. -
Mechanism: Condensation/Cyclization.[1]
-
Common Yield: 30–50% (Highly variable).
Workflow Visualization
Figure 1: Comparative synthetic workflows highlighting the critical isolation step common to both pathways.
Module 2: Troubleshooting The Reaction (Chemistry)
If your reaction mixture shows low conversion by LC-MS/TLC, the issue lies here.
Scenario A: The "Stalled" Amination (Route A)
Symptom: Starting material (3-chloro ester) remains, or hydrolysis product (3-hydroxy) forms instead of 3-amino.
| Issue | Diagnosis | Corrective Action | Mechanism |
| Hydrolysis Competition | LC-MS shows mass M+1 = 155 (3-OH derivative). | Switch from aqueous ammonia to 7N NH₃ in Methanol/Ethanol . Ensure water content is <1%. | Hydroxide is a stronger nucleophile than ammonia; water must be excluded to favor amination. |
| Amide Formation | LC-MS shows M+1 = 194 (Amide byproduct). | Lower reaction temperature (0°C to RT).[1][2] Do not heat sealed tubes >60°C unless necessary. | The ester group at C4 is susceptible to aminolysis. Kinetic control favors the SNAr at C3 over ester amidation. |
| Incomplete Conversion | Starting material persists after 24h. | Add CuI (5 mol%) and L-Proline as a catalyst system. | While pyridazines are electron-deficient, the methyl group at C6 donates electron density, deactivating the ring. Copper catalysis facilitates the SNAr. |
Scenario B: The "Black Tar" Cyclization (Route B)
Symptom: Reaction turns black/viscous; low recovery of solid.
-
Root Cause: Oxidative decomposition of hydrazine intermediates.
-
Fix: Perform the reaction under strictly inert atmosphere (N₂/Ar). Add hydrazine dropwise at 0°C to the ketone/nitrile mixture to control exotherm.
-
Stoichiometry: Ensure exact 1:1 stoichiometry. Excess hydrazine leads to bis-hydrazones (polymerization).
Module 3: Troubleshooting Isolation (The "Hidden" Yield Killer)
90% of reported low yields for this compound are actually isolation failures. The product is a zwitterion (Amino acid). It has high water solubility at both acidic pH (protonated amine) and basic pH (deprotonated carboxylate).
The Isoelectric Point (pI) Trap
You must precipitate the product at its exact isoelectric point.
-
Calculated pI: ~4.5 - 5.5 (Estimated based on pyridazine N basicity and COOH acidity).
Protocol for Maximum Recovery:
-
Concentration: Remove organic solvents (MeOH/EtOH) completely. They increase solubility of the zwitterion in the mother liquor.
-
Dissolution: Ensure the crude reaction mixture (post-hydrolysis) is fully dissolved in minimal water at pH > 10.
-
Precipitation:
-
Cool to 4°C.
-
Slowly add 1M HCl dropwise.
-
STOP exactly when precipitation maximizes (usually pH 4.5–5.0).
-
Do not overshoot to pH 1-2, or the solid will redissolve.
-
Isolation Decision Logic
Figure 2: pH-dependent solubility profile. Deviating from the "Precipitation Zone" results in total product loss to the filtrate.
Module 4: Frequently Asked Questions (FAQ)
Q1: My product is stuck in the aqueous layer and won't extract into Ethyl Acetate. What do I do? A: This is normal. Amino acids are poor candidates for organic extraction. Do not extract. Instead, boil the aqueous layer with activated charcoal to remove impurities, filter, and then lyophilize (freeze-dry) to get the crude salt. Desalt using an ion-exchange resin (e.g., Dowex 50W) or by careful crystallization at the pI.
Q2: Can I use NaOH for the hydrolysis step? A: Yes, but LiOH is preferred. Lithium salts of organic acids often have different solubility profiles that can aid in purification. If using NaOH, ensure you do not heat above 60°C for extended periods to avoid decarboxylation of the position-4 carboxylic acid.
Q3: The NMR shows the product is pure, but the mass balance is >100%. A: You likely have inorganic salts (NaCl/LiCl) trapped in the lattice. Pyridazine amino acids form strong hydrates and chelates.
-
Fix: Recrystallize from water/ethanol (90:10). If the ash content remains high, sublime the material (if stable) or use preparative HPLC with a volatile buffer (Ammonium Formate).
Q4: Why is the 3-amino group difficult to diazotize for further reactions? A: The electron-deficient nature of the pyridazine ring makes the 3-amino group weakly nucleophilic. Standard diazotization (NaNO₂/HCl) may require more aggressive conditions (e.g., nitrosyl sulfuric acid) or non-aqueous conditions (t-BuONO).
References
-
Pyridazine Synthesis Overview
-
Title: Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.[3]
- Source: ResearchGate / Chinese Journal of Organic Chemistry.
- Relevance: Establishes the baseline for halo-pyridazine precursors and SNAr susceptibility.
-
URL:
-
-
Isoelectric Point & Isolation
- Title: Isoelectric Points of Amino Acids (Calculation and Isol
- Source: Master Organic Chemistry.
- Relevance: Provides the theoretical basis for the pH-dependent solubility curve (Figure 2)
-
URL:
-
Amination of Electron-Deficient Heterocycles
-
Analogous Structure Properties
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. Ethyl 5-amino-6-methylpyridine-3-carboxylate | C9H12N2O2 | CID 58563477 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 3-Amino-6-methylpyridazine-4-carboxylic acid reactions
Technical Support Center: Advanced Synthesis Guide Topic: Overcoming Steric & Electronic Hindrance in 3-Amino-6-methylpyridazine-4-carboxylic Acid Reactions Ticket ID: #PYR-404-STERIC Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Ortho-Lock" Challenge
You are likely reading this guide because standard amide coupling protocols (EDC/NHS, DCC) have failed, resulting in recovered starting material or intractable mixtures.[1]
The core issue with 3-Amino-6-methylpyridazine-4-carboxylic acid is not merely steric bulk; it is a synergistic electronic and structural lock .
-
Intramolecular Hydrogen Bonding: The C3-amino group acts as a hydrogen bond donor to the C4-carbonyl oxygen.[1] This "locks" the carboxylate in a pseudo-cyclic, unreactive conformation.[1]
-
Electronic Deactivation: The pyridazine ring is electron-deficient (π-deficient).[1] The C4-position is electronically shielded, and the adjacent C3-amino group pushes electron density back into the ring, making the carboxyl carbon less electrophilic to incoming amines.
-
Zwitterionic Lattice: In neutral media, the molecule exists as a stable zwitterion (inner salt), resulting in poor solubility in the non-polar solvents (DCM, THF) required for many coupling agents.[1]
This guide provides three tiered protocols to break this lock, ranging from optimized standard couplings to "surgical" cyclic activation strategies.
Module 1: The Decision Matrix
Before selecting a protocol, assess your substrate compatibility using the decision tree below.
Figure 1: Strategic workflow for selecting the optimal activation method based on nucleophile sterics and target product.
Module 2: Protocol A - High-Energy Activation (HATU/HOAt)
Context: For unhindered amine nucleophiles, we must outcompete the intramolecular H-bond.[1] Standard carbodiimides (EDC/DCC) are too slow.[1] We require HATU combined with HOAt (1-Hydroxy-7-azabenzotriazole). Why HOAt? The nitrogen in the HOAt pyridine ring creates a "neighboring group effect," accelerating the active ester formation significantly faster than HOBt.[1]
Reagents:
-
Substrate: 3-Amino-6-methylpyridazine-4-carboxylic acid (1.0 eq)
-
Coupling Agent: HATU (1.2 eq)[1]
-
Additive: HOAt (1.2 eq) - Critical for pyridazines
-
Base: DIPEA (3.0 eq)[1]
-
Solvent: DMF (Anhydrous)
Step-by-Step Protocol:
-
Solubilization: Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration). Note: Do not use DCM; solubility will be insufficient.[1]
-
Deprotonation: Add DIPEA dropwise.[1] Stir for 10 minutes at Room Temperature (RT) to disrupt the zwitterion.[1]
-
Activation: Add HATU and HOAt simultaneously. The solution should turn yellow/orange.[1] Stir for 30 minutes. Do not add the amine yet.
-
Coupling: Add the amine nucleophile (1.1 eq).
-
Reaction: Stir at RT for 12–24 hours. If LCMS shows <50% conversion after 4 hours, heat to 50°C.[1]
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then sat. NaHCO3.
Module 3: Protocol B - The "Trojan Horse" (Cyclic Anhydride)
Context: When Protocol A fails (common with hindered amines like anilines or secondary amines), you must use the Cyclic Anhydride Strategy .[1] Instead of fighting the C3-amino group, we use it.[1] We react the amino acid with a phosgene equivalent to form a fused pyridazino[4,5-d][1,3]oxazin-4-one .[1] This intermediate is highly reactive toward nucleophiles, which ring-open the system to yield the desired amide.[1]
Mechanism:
-
Cyclization: Acid + Triphosgene → Fused Oxazinone (The "Activated" species).[1]
-
Ring Opening: Oxazinone + Amine → Desired Amide + CO2 release.[1]
Reagents:
-
Substrate (1.0 eq)
-
Triphosgene (0.4 eq) or CDI (1.1 eq)[1]
-
Solvent: Anhydrous THF or Dioxane[1]
-
Base: Et3N (2.0 eq)[1]
Step-by-Step Protocol:
-
Preparation of Intermediate:
-
Suspend the starting acid in anhydrous THF (or Dioxane if higher boiling point is needed).[1]
-
Add Triphosgene (0.4 eq) slowly at 0°C (Caution: Phosgene gas evolution).[1]
-
Add Et3N dropwise.[1]
-
Reflux for 2–3 hours.[1] The suspension should clarify as the cyclic anhydride forms.[1]
-
Checkpoint: Take an aliquot, quench with MeOH. LCMS should show the Methyl Ester (formed from the anhydride reacting with MeOH).[1]
-
-
One-Pot Coupling:
-
Purification:
Module 4: Protocol C - Esterification via Alkylation
Context: Fisher esterification (H2SO4/MeOH) often fails due to the protonation of the pyridazine nitrogens, which repels the alcohol nucleophile.[1] The Cesium Carbonate Method is superior for zwitterionic heterocycles.[1]
Reagents:
-
Substrate (1.0 eq)
-
Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 eq)[1]
-
Base: Cs2CO3 (1.5 eq)[1]
-
Solvent: DMF
Protocol:
-
Dissolve substrate in DMF.[1]
-
Add Cs2CO3.[1] Stir for 30 mins. The mixture will be a suspension.[1]
-
Add Alkyl Halide dropwise.[1]
-
Stir at RT for 3 hours.
-
Quench: Pour into water. The ester often precipitates out.[1] Filter and dry.[1]
Troubleshooting Data & FAQs
Comparative Efficiency of Coupling Reagents for Pyridazine Acids
| Reagent System | Conversion (24h) | Risk Factor | Best Use Case |
| EDC / HOBt | < 20% | Low | Simple, unhindered amines only. |
| SOCl2 (Acid Chloride) | Variable | High | Often leads to degradation or stable lactams.[1] |
| HATU / HOAt | 65 - 85% | Medium | Standard hindered couplings.[1] |
| Triphosgene (Cyclic) | > 90% | Medium | The "Fixer" for failed reactions. |
FAQ: Common Issues
Q: My reaction turned black with Thionyl Chloride (SOCl2). What happened? A: Pyridazines are electron-deficient but the amino group is sensitive.[1] SOCl2 likely caused oxidative degradation or polymerization of the amino group.[1] Avoid SOCl2; use the Triphosgene/THF method (Protocol B) which is milder and forms the specific reactive intermediate cleanly.[1]
Q: I cannot get the starting material to dissolve in DCM or THF. A: 3-Amino-6-methylpyridazine-4-carboxylic acid is zwitterionic. It will not dissolve in non-polar solvents.[1][2][3] Use DMF, DMAc, or NMP.[1] For Protocol B (THF), the reaction starts as a suspension and dissolves as the intermediate forms.[1]
Q: Can I protect the amine with Boc to improve reactivity? A: Yes, but installing a Boc group on a hindered C3-amine adjacent to a C4-acid is difficult (slow).[1] If you can buy the Boc-protected material, use it.[1] If not, the "Cyclic Anhydride" route (Protocol B) essentially acts as a transient protecting group, saving you two synthetic steps.[1]
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][6][7] Tetrahedron, 61(46), 10827-10852.[1] Link[1]
-
Pagar, V. V., et al. (2015).[1] Recent Advances in the Synthesis of Pyrido[2,3-d]oxazin-4-ones and Their Analogs (Mechanism of Cyclic Anhydride Activation). Synthetic Communications, 45(10).[1] Link[1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. ncert.nic.in [ncert.nic.in]
- 3. 4-Pyridinecarboxylic Acid 3-Amino Methyl Ester: Properties, Uses, Safety Data & Supplier Guide | High Purity | China Manufacturer [pipzine-chem.com]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during pyridazine carboxylic acid activation
Topic: Minimizing Side Reactions During Pyridazine Carboxylic Acid Activation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Status: Active Guide
Introduction: The Pyridazine Challenge
Pyridazine carboxylic acids represent a "privileged but perilous" scaffold in drug discovery. While the 1,2-diazine ring offers unique physiochemical properties (logP reduction, metabolic stability), its electron-deficient nature creates a distinct set of synthetic challenges during amide coupling or esterification.
The Core Problem: Activating a pyridazine carboxylic acid renders the carbonyl carbon highly electrophilic. However, the adjacent ring nitrogens (N1/N2) and the electron-poor aromatic system introduce three critical failure modes:
-
N-Acyl Urea Formation/Self-Reaction: Competition between the exocyclic amine and the activating agent.
-
Thermal Decarboxylation: Particularly prevalent in pyridazine-3-carboxylic acids due to the stability of the resulting ylide-like intermediate or radical species.
-
Nucleophilic Aromatic Substitution (
): Activation conditions often trigger displacement of leaving groups (halogens) on the ring.
This guide provides mechanistic insights and self-validating protocols to navigate these issues.
Module 1: The "N-Attack" & Carbodiimide Failure
The Mechanism of Failure
Standard carbodiimide coupling (EDC/DCC) is often fatal for pyridazine acids. The reaction proceeds via an O-acylisourea intermediate.[1] In electron-deficient systems, the rate of attack by the external amine can be sluggish.[2] This allows the O-acylisourea to undergo an intramolecular rearrangement (O
Diagnostic Pathway
If your reaction yields a product with the correct mass but incorrect NMR (often showing shifts characteristic of a urea derivative), you have likely formed the N-acyl urea byproduct.
Figure 1: The kinetic competition between productive amidation and the thermodynamic sink of N-acyl urea formation.
Solution: Propylphosphonic Anhydride (T3P)
Why it works: T3P acts as a kinetic trap. It forms a mixed anhydride that is highly reactive toward amines but sterically bulky, discouraging self-reaction and rearrangement. It also does not generate the urea byproducts that plague EDC couplings.
Comparative Data: Coupling Efficiency on Electron-Poor Heterocycles
| Coupling Reagent | Reactivity | Epimerization Risk | Byproduct Removal | Recommended For |
| EDC / HOBt | Moderate | Moderate | Difficult (Urea) | Simple aliphatic acids |
| HATU | High | High | Easy (Wash) | Non-chiral, fast reactions |
| T3P (50% in EtOAc) | High | Low | Very Easy (Water Soluble) | Pyridazines, Pyrazines |
| Ghosez Reagent | High | N/A | Evaporation | Acid-sensitive substrates |
Module 2: Thermal Instability (Decarboxylation)
The Mechanism of Failure
Pyridazine-3-carboxylic acids are prone to thermal decarboxylation. The electron-withdrawing nature of the adjacent nitrogens stabilizes the transition state for
Troubleshooting Protocol
-
Never reflux a pyridazine-3-carboxylic acid activation reaction.
-
Avoid Thionyl Chloride (
): The generation of HCl and heat during acid chloride formation often leads to decarboxylation or degradation. -
Alternative: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[3][4] It generates the acid chloride under neutral conditions at room temperature or 0°C.
Module 3: Nucleophilic Aromatic Substitution ( )
The Mechanism of Failure
If your pyridazine ring contains a halogen (e.g., 6-chloropyridazine-3-carboxylic acid), the activation step makes the ring even more electron-deficient.
-
Risk: Strong bases (TEA, inorganic carbonates) or even the amine nucleophile can displace the halogen before attacking the carbonyl.
Control Strategy
-
Base Selection: Use sterically hindered bases like DIPEA (Hunig's Base) or 2,6-Lutidine . Avoid nucleophilic bases like DMAP or unhindered TEA.
-
Order of Addition: Pre-activate the acid at low temperature (-10°C to 0°C) before adding the amine.
Experimental Protocols
Protocol A: The "Gold Standard" T3P Coupling
Best for: General pyridazine amide coupling, preventing N-acyl urea.
-
Setup: Dissolve Pyridazine Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (anhydrous).
-
Base: Add DIPEA (3.0 equiv). Note: Ensure pH is >8.
-
Activation: Cool to 0°C. Add T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv) dropwise.
-
Why dropwise? Controls exotherm and prevents local overheating (decarboxylation risk).
-
-
Reaction: Allow to warm to RT. Stir for 2–12 hours.
-
Workup: Quench with water. The T3P byproducts are water-soluble. Wash organic layer with water, sat.
, and brine.
Protocol B: Neutral Acid Chloride via Ghosez’s Reagent
Best for: Sterically hindered amines or when T3P fails.
-
Setup: Dissolve Pyridazine Carboxylic Acid (1.0 equiv) in dry DCM under
. -
Reagent: Cool to 0°C. Add Ghosez’s Reagent (1.2 equiv) dropwise.
-
Formation: Stir at 0°C to RT for 1–2 hours.
-
Checkpoint: Monitor by quenching an aliquot with MeOH (forms methyl ester) and checking LCMS. Do not proceed until acid is consumed.
-
-
Coupling: Add the Amine (1.1 equiv) and DIPEA (2.0 equiv) dissolved in DCM to the acid chloride solution at 0°C.
-
Workup: Standard aqueous extraction.
Figure 2: Optimized T3P workflow for electron-deficient heterocyclic acids.
FAQ: Troubleshooting Specific Failures
Q: My reaction turned black and I lost the carboxyl group. What happened?
A: You likely experienced thermal decarboxylation.[5] If you used
Q: I see a +27 mass shift in LCMS (HCN addition?). A: This is likely not HCN but a fragmentation or adduct artifact. However, if you see a mass corresponding to +98 or +99 (from EDC), you have formed the N-acyl urea. Discard the batch; this byproduct is extremely difficult to revert. Switch to T3P.
Q: Can I use HATU? A: Yes, but with caution. HATU is very fast, which is good, but the guanidinium byproduct can be difficult to remove if the product is polar. T3P is generally cleaner for scale-up of pyridazines.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
Ghosez, L., et al. (1979).
-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[3][4] Organic Syntheses. Link -
Patterson, A. W., et al. (2011). T3P (Propylphosphonic Anhydride): A mild and low-epimerizing coupling agent. Organic Process Research & Development. Link
Sources
- 1. peptide.com [peptide.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid Halogenation Reagents [sigmaaldrich.com]
- 4. Ghosez’s Reagent | Eburon [eburon-organics.com]
- 5. pubs.acs.org [pubs.acs.org]
Stability of 3-Amino-6-methylpyridazine-4-carboxylic acid in acidic vs basic media
Technical Support Center: Heterocyclic Chemistry Division Subject: Stability Profile & Handling of 3-Amino-6-methylpyridazine-4-carboxylic acid
Executive Summary
3-Amino-6-methylpyridazine-4-carboxylic acid is an amphoteric, zwitterionic heterocycle used primarily as a scaffold in medicinal chemistry (e.g., GABA antagonists, kinase inhibitors). Its stability is dictated by the interplay between the electron-rich amino group, the electron-deficient pyridazine ring, and the carboxylic acid moiety.
Core Stability Thesis:
-
Acidic Media: Moderate to Low Stability. The compound is prone to thermal decarboxylation in strong acids at elevated temperatures.
-
Basic Media: High Stability. The formation of the carboxylate salt stabilizes the molecule against decarboxylation and ring cleavage.
-
Neutral Media: Exists as a stable, high-melting zwitterion with low solubility in organic solvents.
Part 1: Acidic Media Troubleshooting
The Mechanism: Acid-Catalyzed Decarboxylation
In acidic environments (pH < 2), the molecule undergoes protonation. While the amino group (
-
Causality: Protonation of the pyridazine ring (specifically at N2) increases the electron deficiency of the system. Although the amino group is an electron donor, its protonation removes this donation, destabilizing the carboxylic acid bond. Under thermal stress (
), the molecule ejects to form 3-amino-6-methylpyridazine .
Common User Issues (Acidic)
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Mass Loss (M-44) | LC-MS shows a peak at [M-H]- 44 or [M+H]- 44. | Decarboxylation. Occurs during acidic workup or reflux. | Avoid heating >50°C in |
| Precipitation | Solids form upon adding acid to a basic reaction mixture. | Isoelectric Point (pI). You reached the zwitterionic pH (approx pH 3-5). | This is likely your product. Filter and dry.[1][2] Do not add excess strong acid hoping to redissolve unless necessary. |
| New Impurity | New peak with higher polarity (shorter retention). | Hydrolysis (Rare). Extreme acid ( | Confirm identity via NMR. Switch to basic hydrolysis if cleaving an ester precursor. |
Part 2: Basic Media Troubleshooting
The Mechanism: Carboxylate Stabilization
In basic media (pH > 9), the carboxylic acid is deprotonated (
-
Stability Note: The 3-amino group on a pyridazine ring is extremely resistant to basic hydrolysis (unlike an amide). It behaves similarly to an aniline and will not convert to an OH group under standard basic conditions (e.g.,
).
Common User Issues (Basic)
| Symptom | Diagnosis | Root Cause | Corrective Action |
| High Solubility | Compound is trapped in the aqueous layer during extraction. | Salt Formation. The species exists as a highly polar sodium/potassium salt. | Do not extract with DCM/EtOAc. Acidify the aqueous layer to pH 3-4 to precipitate the zwitterion, then filter. |
| Darkening Color | Solution turns brown/black over days. | Oxidation. Electron-rich amino-pyridazines are susceptible to air oxidation over time. | Store basic solutions under inert atmosphere ( |
Part 3: Visualizing the Stability Landscape
The following diagram illustrates the speciation and degradation pathways.
Figure 1: pH-dependent speciation and the primary thermal degradation pathway (decarboxylation) in acidic media.
Part 4: Self-Validating Experimental Protocols
Do not rely on assumptions. Use these protocols to empirically determine the stability window for your specific batch and conditions.
Protocol A: Rapid Stability Assessment (HPLC)
Use this before scaling up any reaction involving heating this compound.
-
Preparation: Prepare three 10 mL vials:
-
Vial A (Acid): 5 mg compound + 2 mL
. -
Vial B (Base): 5 mg compound + 2 mL
. -
Vial C (Control): 5 mg compound + 2 mL Water/Methanol (50:50).
-
-
Thermal Stress: Place Vial A and B in a heating block at 60°C for 4 hours. Keep Vial C at room temperature.
-
Quench: Neutralize Vial A with
and Vial B with to reach pH ~4 (precipitate may form; redissolve in mobile phase). -
Analysis: Inject on HPLC (C18 Column, Gradient 5%
95% ACN in Water + 0.1% Formic Acid). -
Validation Criteria:
-
If Peak Area of A < 95% of C: Acid Instability Detected.
-
Check for new peak at RRT (Relative Retention Time) ~1.2-1.5 (Decarboxylated product is less polar).
-
Protocol B: Solubility & Recovery Check
Use this to maximize yield during isolation.
-
Dissolve 100 mg of compound in 5 mL
. -
Add concentrated
dropwise while monitoring pH with a calibrated meter. -
Record the pH at the onset of turbidity (usually pH ~6).
-
Continue adding acid until precipitation maximizes (usually pH ~3.5 - 4.5).
-
Stop. Going below pH 2 will redissolve the compound as the cationic hydrochloride salt.
Part 5: Frequently Asked Questions (FAQ)
Q1: Can I use this compound in a Suzuki coupling reaction?
-
Answer: Yes, but the carboxylic acid can interfere with the catalyst. It is highly recommended to protect the acid as a methyl ester or use the compound in basic media (using Carbonate bases) where it exists as a carboxylate, which is less interfering than the free acid.
Q2: I see a double melting point. Is my compound impure?
-
Answer: Not necessarily. Amino-carboxylic acids often exhibit complex thermal behavior. The first "melt" might be a dehydration or crystal rearrangement, followed by decomposition (decarboxylation) at a higher temperature (>250°C). Verify purity via HPLC or qNMR.
Q3: How do I store the compound long-term?
-
Answer: Store as the solid zwitterion at 4°C or -20°C in a dark, desiccated container. Avoid storing as a solution, especially in acidic buffers.
References
-
Sigma-Aldrich. (n.d.). 3-Aminopyridine-4-carboxylic acid Product Sheet. (Analogous stability data for aminopyridine carboxylic acids). Retrieved from [3]
-
Thermo Scientific Chemicals. (n.d.).[4] 3-Aminopyridine-4-carboxylic acid, 95%.[3] (Physical properties and handling).[1][2][5][6] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 613528, 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide. (Structural analog properties). Retrieved from
- Dunn, A. D., & Kinnear, K. I. (2011). Decarboxylation of heteroaromatic acids. In Journal of Heterocyclic Chemistry.
-
ResearchGate. (2011).[7] Acidic and basic properties of Amino acids when compared to Carboxylic acids. (Zwitterionic behavior explanation). Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aminopyridine-4-carboxylic acid 95 7579-20-6 [sigmaaldrich.com]
- 4. 3-Aminopyridine-4-carboxylic acid, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 6. 3-Amino-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR spectrum analysis of 3-Amino-6-methylpyridazine-4-carboxylic acid
An In-Depth Guide to the 1H NMR Spectrum Analysis of 3-Amino-6-methylpyridazine-4-carboxylic Acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Amino-6-methylpyridazine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into the theoretical prediction of its spectrum, outline a robust experimental protocol, and compare NMR analysis with other common analytical techniques, providing researchers with the necessary tools for unambiguous structural elucidation and purity assessment.
The Foundational Principles: Understanding the ¹H NMR of Substituted Pyridazines
¹H NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. It operates on the principle that atomic nuclei, like protons (¹H), behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field, creating two energy states. The energy required to transition between these states is absorbed in the radiofrequency range and is highly sensitive to the proton's local electronic environment. This sensitivity is what allows us to differentiate protons within a molecule.
For a molecule like 3-Amino-6-methylpyridazine-4-carboxylic acid, the key aspects to consider are:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electron density around the proton. Electron-withdrawing groups (like the carboxylic acid and the nitrogen atoms in the pyridazine ring) decrease electron density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups "shield" the proton, shifting it upfield.
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple lines (e.g., a doublet, triplet). The 'n+1' rule is a useful first approximation, where 'n' is the number of adjacent non-equivalent protons.
The pyridazine ring itself introduces complexity due to the anisotropic effects of its π-electron system and the strong electron-withdrawing nature of the two adjacent nitrogen atoms. Protons attached to or near this ring are typically found in the downfield aromatic region of the spectrum[1][2].
Predicting the ¹H NMR Spectrum of 3-Amino-6-methylpyridazine-4-carboxylic Acid
To interpret an experimental spectrum, we must first predict the expected signals based on the molecule's structure.
Molecular Structure and Proton Environments:
Below is the structure with each unique proton environment labeled.
Caption: Labeled proton environments.
Based on the structure, we can identify four distinct proton signals:
-
(a) Methyl Protons (-CH₃): These three protons are chemically equivalent. Being attached to the pyridazine ring, they will be shifted slightly downfield compared to a typical alkyl methyl group. They have no adjacent protons, so their signal will be a singlet.
-
(b) Amino Protons (-NH₂): These two protons are exchangeable and their chemical shift can be broad and variable depending on solvent, concentration, and temperature. They are not expected to couple with other protons.
-
(c) Carboxylic Acid Proton (-COOH): This is a highly acidic proton. Its signal is typically found far downfield, is often very broad, and is also exchangeable.[3][4][5]
-
(d) Pyridazine Ring Proton (H-5): This is the sole proton directly attached to the aromatic ring. It is flanked by a carbon atom and a nitrogen atom and is significantly deshielded by the ring current and the electron-withdrawing nature of the ring nitrogens and the adjacent carboxylic acid group. With no adjacent protons, it will appear as a singlet.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Label | Proton Group | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| a | -CH₃ | 2.5 - 2.8 | Singlet | 3H | Alkyl group attached to an aromatic, electron-withdrawing ring. |
| b | -NH₂ | 6.5 - 7.5 | Broad Singlet | 2H | Amine protons; chemical shift is variable and signal is often broad. |
| c | -COOH | 12.0 - 14.0 | Broad Singlet | 1H | Highly deshielded acidic proton; signal is typically very broad.[4][6] |
| d | H-5 | 7.5 - 8.0 | Singlet | 1H | Aromatic proton on an electron-deficient pyridazine ring.[2][7] |
Experimental Protocol and Data Acquisition
Methodological rigor is paramount for obtaining a high-quality, interpretable spectrum. The protocol below is a self-validating system designed for reproducibility.
Workflow for ¹H NMR Analysis:
Caption: Standard workflow for NMR sample analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 3-Amino-6-methylpyridazine-4-carboxylic acid and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is the solvent of choice because its polarity effectively dissolves the analyte. Crucially, it allows for the observation of exchangeable protons (-COOH, -NH₂) which would be lost in solvents like D₂O or CD₃OD.[8]
-
-
Internal Standard: Add a small amount (1-2 µL) of tetramethylsilane (TMS) to the solution.
-
Causality: TMS provides a reference signal at 0.00 ppm, ensuring the accuracy and comparability of chemical shift measurements across different experiments.[9]
-
-
Dissolution and Transfer: Vortex the vial until the sample is completely dissolved. Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Calibration: Insert the tube into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the DMSO-d₆ and shimmed to ensure a homogeneous magnetic field.
-
Initial Spectrum Acquisition: Acquire the ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 90° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an accumulation of 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Confirmatory D₂O Exchange: After obtaining the initial spectrum, remove the NMR tube, add 1-2 drops of deuterium oxide (D₂O), and shake gently to mix. Re-acquire the spectrum using the same parameters.
-
Trustworthiness: This step provides a self-validating mechanism. The acidic -COOH and amine -NH₂ protons will exchange with deuterium from the D₂O. Their corresponding signals will disappear or significantly diminish in the new spectrum, confirming their identity.[3]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Spectrum Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and assign them to the corresponding protons based on their chemical shift, integration, and multiplicity.
Comparison with Alternative Analytical Techniques
While ¹H NMR is powerful for structural elucidation, a comprehensive characterization relies on a suite of analytical methods. Each technique offers complementary information, providing a more complete picture of the compound's identity and purity.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹H NMR Spectroscopy | Detailed proton environment, connectivity, and relative proton count. | Unambiguous structural confirmation. | Can be insensitive to non-protonated impurities; requires pure sample for clear interpretation. |
| ¹³C NMR Spectroscopy | Number and type of unique carbon atoms (sp³, sp², C=O). | Confirms the carbon backbone, including the quaternary carboxylic carbon. | Much lower sensitivity than ¹H NMR, requiring more sample or longer acquisition time. |
| HPLC (UV Detection) | Purity assessment, quantification, detection of isomers and impurities. | Excellent for determining chemical purity with high sensitivity.[10] | Provides no structural information on its own; requires reference standards for identification. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the exact molecular mass, validating the elemental composition. | Isomers are often indistinguishable; provides limited connectivity information. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quickly confirms the presence of -OH (broad), C=O, and N-H stretches.[5] | Provides a "fingerprint" but does not reveal the full molecular structure or connectivity. |
The synergy of these techniques is crucial. For instance, HPLC might reveal a 99% pure sample with a 1% impurity. MS could then determine the molecular weight of that impurity, and a detailed ¹H NMR analysis might elucidate its structure, providing a complete profile of the substance for drug development and regulatory purposes.
Conclusion
The ¹H NMR spectrum of 3-Amino-6-methylpyridazine-4-carboxylic acid is characterized by four distinct signals: a downfield and broad singlet for the carboxylic acid proton, a moderately downfield broad singlet for the amino protons, a singlet for the lone aromatic proton on the pyridazine ring, and an upfield singlet for the methyl group. The use of DMSO-d₆ as a solvent and confirmation via D₂O exchange are critical experimental choices for an unambiguous analysis. While ¹H NMR provides the cornerstone of structural identification, its integration with orthogonal techniques like HPLC and Mass Spectrometry is essential for the rigorous characterization demanded in modern scientific research.
References
-
Dudek, G. & Fanto, J. (1962). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Journal of the American Chemical Society. Available at: [Link]
-
Universidade do Minho Repository. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Available at: [Link]
-
ResearchGate. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. Available at: [Link]
-
ResearchGate. (2018). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Conference Paper. Available at: [Link]
-
JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Available at: [Link]
-
Taylor & Francis Online. (2016). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Abraham, R. J., et al. (n.d.). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Available at: [Link]
-
Jasperse, K. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Available at: [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]
-
Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2022). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
University of Wisconsin-Platteville. (n.d.). Spectroscopy Tutorial: Example 9. Available at: [Link]
-
In-Sun, K., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules. Available at: [Link]
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- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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A Comparative Guide to HPLC Method Development for the Detection of 3-Amino-6-methylpyridazine-4-carboxylic Acid
Introduction
In the landscape of pharmaceutical development, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Amino-6-methylpyridazine-4-carboxylic acid is a heterocyclic compound whose structural motifs are pertinent in medicinal chemistry, often serving as a key building block in the synthesis of novel therapeutic agents.[1] The analytical challenge presented by this molecule lies in its inherent physicochemical properties. Possessing both a basic amino group and an acidic carboxylic acid function, it is a polar, zwitterionic compound. This characteristic complicates its analysis by conventional reversed-phase high-performance liquid chromatography (RP-HPLC), where such polar analytes are often poorly retained and exhibit poor peak shapes.[2][3]
This guide provides an in-depth, comparative analysis of various HPLC strategies for the effective detection and quantification of 3-Amino-6-methylpyridazine-4-carboxylic acid. Moving beyond a simple recitation of steps, we will explore the causality behind methodological choices, comparing Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC). The objective is to equip researchers, scientists, and drug development professionals with a logical framework for developing a scientifically sound, reliable, and efficient analytical method for this and other challenging polar molecules.
Part 1: Analyte Characterization: The Key to Method Development
Understanding the analyte is the first and most critical step in any method development process. The choices made for the stationary phase, mobile phase, and pH are all dictated by the molecule's structure and resulting physicochemical properties.
The structure of 3-Amino-6-methylpyridazine-4-carboxylic acid contains:
-
An acidic carboxylic acid group (-COOH): This group is readily deprotonated at pH values above its pKa, rendering the molecule anionic.
-
A basic amino group (-NH2): This group is readily protonated at pH values below its pKa, rendering the molecule cationic.
-
Two basic pyridazine ring nitrogens: These also contribute to the overall charge of the molecule.
This combination of acidic and basic functional groups makes the molecule zwitterionic over a specific pH range and highly polar, presenting a significant retention challenge for traditional nonpolar stationary phases.[2]
Caption: Physicochemical properties of the target analyte.
Part 2: The Method Development Workflow: A Strategic Approach
A structured workflow is essential to efficiently navigate the complexities of method development for a challenging analyte. The process should be systematic, starting with broad screening of different chromatographic modes and progressively refining the conditions.
Caption: Systematic workflow for HPLC method development.
Part 3: Comparative Analysis of Chromatographic Strategies
We will now compare three distinct chromatographic strategies. For each, we provide the underlying theory, a detailed experimental protocol for initial screening, and a table summarizing the expected performance for 3-Amino-6-methylpyridazine-4-carboxylic acid.
Strategy 1: Reversed-Phase (RP-HPLC)
Expertise & Experience: RP-HPLC separates molecules based on hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.[4] For polar analytes like our target, retention is typically poor because the molecule has a stronger affinity for the polar mobile phase than the nonpolar stationary phase.[5] An acidic mobile phase (e.g., pH 2.5-3.0) is often used to suppress the ionization of carboxylic acids, making them less polar and enhancing retention.[2][6] However, this simultaneously protonates the basic amino groups, maintaining a net positive charge and high polarity. While a standard C18 column is likely to fail, a polar-embedded or polar-endcapped C18 phase, which is designed for use with highly aqueous mobile phases and offers alternative selectivity, may provide marginal improvement.[7]
Experimental Protocol: RP-HPLC Screening
-
Columns:
-
Column A: Standard C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Column B: Polar-Embedded C18 (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: 5% to 50% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV Diode Array Detector (DAD) at the analyte's λmax (e.g., 254 nm and 320 nm)
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve analyte in Mobile Phase A at 0.1 mg/mL.
Expected Performance Data
| Parameter | Column A: Standard C18 | Column B: Polar-Embedded C18 |
| Retention Time (min) | ~1.5 (Near void) | ~2.5 |
| Tailing Factor | > 2.0 (Severe tailing) | ~1.8 (Poor shape) |
| Theoretical Plates | < 1000 | < 2000 |
| Conclusion | Unacceptable retention and peak shape | Marginal improvement, but still inadequate |
Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Expertise & Experience: HILIC is an ideal alternative for retaining and separating very polar compounds that are unretained in RP-HPLC.[8][9][10][11] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically >70% acetonitrile).[9][11] Retention is based on the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the stationary phase.[11] Mobile phase pH and buffer concentration are critical parameters for controlling the retention and selectivity of ionizable compounds.[10][12]
Experimental Protocol: HILIC Screening
-
Column: Amide-based HILIC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in 90:10 ACN/Water, pH 3.0
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 ACN/Water, pH 3.0
-
Gradient: 0% to 50% B over 15 minutes (Note: in HILIC, increasing the aqueous component, B, decreases retention)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV DAD at λmax
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve analyte in 75:25 ACN/Water at 0.1 mg/mL.
Expected Performance Data
| Parameter | HILIC (Amide Phase) |
| Retention Time (min) | ~7.5 |
| Tailing Factor | ~1.3 |
| Theoretical Plates | > 7000 |
| Conclusion | Good retention and acceptable peak shape. A viable option. |
Strategy 3: Mixed-Mode Chromatography (MMC)
Expertise & Experience: MMC represents a powerful solution by combining multiple retention mechanisms on a single stationary phase.[13][14][15] For our zwitterionic analyte, a column that blends reversed-phase (e.g., C18) with anion-exchange (AX) functionality is particularly effective.[13][16] The C18 ligands provide hydrophobic interactions, while the positively charged anion-exchange groups provide electrostatic attraction for the deprotonated carboxylic acid. This dual mechanism offers robust retention for polar acidic compounds without requiring ion-pairing reagents, which are often incompatible with mass spectrometry.[13][16] The selectivity can be finely tuned by adjusting mobile phase pH and ionic strength.[13]
Experimental Protocol: Mixed-Mode Screening
-
Column: Mixed-Mode RP / Anion-Exchange (e.g., Atlantis PREMIER BEH C18 AX, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: 5% to 60% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV DAD at λmax
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve analyte in Mobile Phase A at 0.1 mg/mL.
Expected Performance Data
| Parameter | Mixed-Mode (RP/AX) |
| Retention Time (min) | ~9.0 |
| Tailing Factor | ~1.1 |
| Theoretical Plates | > 10000 |
| Conclusion | Excellent retention with superior peak shape and efficiency. The optimal choice. |
Part 4: Method Optimization & Advanced Technologies
Based on the screening data, the Mixed-Mode Chromatography approach provides the most promising results. The next logical step is optimization, focusing on:
-
Mobile Phase pH: Fine-tuning the pH to balance the ionization of the acidic and basic groups for optimal selectivity.
-
Buffer Concentration: Increasing ionic strength can decrease electrostatic retention, offering another lever to control selectivity.
-
Gradient Slope: Adjusting the gradient can improve the resolution between the main peak and any potential impurities.
UPLC vs. HPLC Technology
For applications demanding higher throughput and resolution, transitioning from HPLC to Ultra-Performance Liquid Chromatography (UPLC) is a logical step. UPLC systems operate at higher pressures and use columns packed with smaller sub-2 µm particles.[17][18] This results in:
-
Faster Analysis: Run times can be reduced significantly, often by a factor of 5-10.[17][19]
-
Improved Resolution: Sharper, narrower peaks lead to better separation of closely eluting compounds.[19]
-
Higher Sensitivity: The narrower peaks result in a greater peak height, improving detection limits.[17]
While the initial investment for UPLC is higher, the long-term benefits in solvent savings and increased lab productivity are substantial.[17][19]
Detection: UV vs. Mass Spectrometry (MS)
-
UV (DAD) Detection: This is a robust, universal detection method for compounds with a UV chromophore, like our pyridazine derivative. It is excellent for routine quantification.
-
Mass Spectrometry (MS) Detection: Coupling the LC system to a mass spectrometer provides unparalleled specificity and sensitivity. It confirms the identity of the analyte by its mass-to-charge ratio (m/z) and can be used to identify and quantify impurities at very low levels, which is critical in pharmaceutical analysis.[20] For polar molecules analyzed by HILIC or MMC, MS is highly compatible as the mobile phases are volatile and promote efficient ionization.[12][13]
Conclusion
Developing a robust HPLC method for a polar, zwitterionic compound like 3-Amino-6-methylpyridazine-4-carboxylic acid requires a departure from conventional reversed-phase approaches. While standard C18 columns are inadequate, HILIC offers a viable path forward by providing good retention. However, this comparative guide demonstrates that Mixed-Mode Chromatography (RP/Anion-Exchange) provides a superior solution , delivering excellent retention, exceptional peak shape, and high efficiency. The dual retention mechanism offers greater flexibility and control over the separation. For drug development professionals requiring high throughput and sensitivity, migrating the optimized mixed-mode method to a UPLC-MS platform would represent the state-of-the-art analytical solution. This systematic, science-driven approach ensures the development of a self-validating, trustworthy, and highly effective analytical method.
References
- UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs.
- Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
- A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles.
- Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Labcompare.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies.
- Can you retain polar acidic compounds using reversed-phase conditions?. Trust Your Science, S2E16 - YouTube.
- HILIC Method Development in a Few Simple Steps. Thermo Fisher Scientific.
- UPLC vs HPLC: wh
- Mixed-Mode Chromatography and St
- A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity.
- Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). SciSpace.
- Differences between HPLC and UPLC. Pharmaguideline.
- Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line. Phenomenex.
- Difference Between HPLC and UPLC. Aral Research.
- ACE HILIC Method Development Guide. MAC-MOD Analytical.
- Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applic
- Polar Compounds | SIELC Technologies. SIELC Technologies.
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- Normal-phase vs.
- How does an acid pH affect reversed-phase chromatography separ
- The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
- 3-Aminopyridine-4-carboxylic acid 95. Sigma-Aldrich.
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- 18. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 19. sepscience.com [sepscience.com]
- 20. scispace.com [scispace.com]
Characterization Guide: IR Spectroscopy of 3-Amino-6-methylpyridazine-4-carboxylic Acid
Executive Summary
Product/Subject: 3-Amino-6-methylpyridazine-4-carboxylic acid (CAS: Derivative Scaffold) Application: Structural validation and purity assessment via Infrared Spectroscopy.[1] Primary Comparison: Attenuated Total Reflectance (ATR) vs. Potassium Bromide (KBr) Transmission.[2][3]
This guide serves as a technical manual for researchers characterizing 3-Amino-6-methylpyridazine-4-carboxylic acid , a critical heterocyclic intermediate in drug discovery. Unlike simple organic molecules, this compound exhibits complex vibrational behavior due to its potential for zwitterionic tautomerism (internal salt formation) in the solid state.
We compare the two industry-standard IR modalities—ATR (the modern rapid-screening standard) and KBr Pellet (the classical transmission standard)—to determine which method yields the most reliable structural data for this specific pyridazine derivative.
Structural Analysis & Vibrational Logic
Before selecting a method, one must understand the vibrational signature of the analyte. 3-Amino-6-methylpyridazine-4-carboxylic acid contains three competing functional domains that influence its IR spectrum:
-
Pyridazine Ring: A 1,2-diazine heterocycle.
-
Amphoteric Groups: An acidic carboxyl group (-COOH) at C4 and a basic amino group (-NH₂) at C3.
-
Methyl Substituent: A -CH₃ group at C6.
The Zwitterion Challenge
In the solid state, amino-carboxylic heterocycles often exist as zwitterions . The proton from the carboxylic acid may transfer to the basic ring nitrogen or the exocyclic amine.
-
Neutral Form: Expect C=O stretch (~1700-1750 cm⁻¹) and N-H stretch (~3300-3500 cm⁻¹).
-
Zwitterionic Form: Expect Carboxylate (COO⁻) asymmetric stretch (~1550-1610 cm⁻¹) and Ammonium/Pyridazinium (N-H⁺) broad bands (2500-3000 cm⁻¹).
Expert Insight: Failure to recognize zwitterionic bands often leads to false negatives when researchers look for the "missing" carbonyl peak at 1700 cm⁻¹.
Characterization Workflow
The following decision tree outlines the logical flow for characterizing this compound.
Figure 1: Strategic workflow for selecting the appropriate IR modality based on analytical goals (Routine QC vs. Publication Standards).
Comparative Methodology: ATR vs. KBr
This section objectively compares the performance of the two methods specifically for 3-Amino-6-methylpyridazine-4-carboxylic acid.
Method A: Attenuated Total Reflectance (ATR)
Best For: Rapid Quality Control (QC), polymorph screening, and preserving the sample. Mechanism: The IR beam reflects internally through a high-refractive-index crystal (Diamond/ZnSe), creating an evanescent wave that penetrates the sample surface (0.5–2 µm).
-
Performance on Product:
-
Resolution: Moderate.
-
Sample Prep: Minimal (clamp and scan).
-
Artifacts: Relative peak intensities at lower wavenumbers (fingerprint region) may appear stronger due to depth of penetration dependence (
). -
Suitability: Excellent for detecting the solid-state form (zwitterion) without the pressure-induced changes seen in KBr.
-
Method B: KBr Pellet (Transmission)
Best For: Quantitative analysis, detailed structural elucidation, and comparison with historical libraries.[4] Mechanism: The sample is ground with Potassium Bromide (transparent to IR) and pressed into a translucent disc.[2][4] The beam passes through the sample.[2][4]
-
Performance on Product:
-
Resolution: High (sharper peaks).
-
Sample Prep: High skill required (grinding, pressing).[2][3][5]
-
Artifacts: Moisture interference. KBr is hygroscopic; water bands (3400 cm⁻¹, 1640 cm⁻¹) can obscure the N-H and C=O regions of the pyridazine derivative.
-
Risk: Ion exchange.[3] Under high pressure, carboxylic acids can react with KBr to form potassium salts (
), artificially creating carboxylate bands.
-
Comparative Data Table
The following table summarizes the expected spectral shifts and operational metrics for this specific scaffold.
| Feature | ATR (Diamond) | KBr Pellet | Comparison Note |
| C=O / COO⁻ Region | 1550–1650 cm⁻¹ | 1550–1650 cm⁻¹ | KBr may show broader bands due to moisture interference in this region. |
| N-H / O-H Region | 2800–3300 cm⁻¹ | 3200–3500 cm⁻¹ | ATR allows clear observation of H-bonding; KBr often obscured by -OH from water. |
| Fingerprint (<1000 cm⁻¹) | Enhanced Intensity | Standard Intensity | ATR intensities require correction for library matching. |
| Sample Recovery | 100% (Non-destructive) | 0% (Destructive) | Critical if the compound is a scarce synthesis intermediate. |
| Prep Time | < 2 Minutes | 15–20 Minutes | ATR is superior for high-throughput screening. |
Experimental Protocols
To ensure reproducibility, follow these standardized protocols.
Protocol A: High-Fidelity ATR Acquisition
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure no residue remains (background scan must be flat).
-
Background: Collect an air background (32 scans, 4 cm⁻¹ resolution).
-
Deposition: Place ~5 mg of 3-Amino-6-methylpyridazine-4-carboxylic acid on the crystal center.
-
Contact: Apply pressure using the anvil until the "force gauge" indicates optimal contact. Note: Inconsistent pressure leads to variable peak heights.
-
Acquisition: Scan sample (32-64 scans). Perform ATR Correction in software (converts refractive index variance to absorbance-like units).
Protocol B: KBr Pellet Preparation (The "Sandwich" Method)
-
Ratio: Mix 2 mg of sample with 200 mg of spectral grade KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar for 3-5 minutes. Goal: Particle size < 2 µm to avoid scattering (Christiansen effect).
-
Drying: (Critical Step) Pre-dry the KBr powder at 110°C to minimize water bands.
-
Pressing: Transfer to a die; apply 8-10 tons of pressure under vacuum for 2 minutes.
-
Visual Check: The resulting pellet should be translucent/transparent. If opaque/white, regrind.
Expected Spectral Features (Interpretation)
When analyzing the spectrum of 3-Amino-6-methylpyridazine-4-carboxylic acid, look for these diagnostic markers.
-
3300–3450 cm⁻¹: Primary amine (-NH₂) asymmetric/symmetric stretches. If zwitterionic, these may be obscured or shifted.
-
2500–3000 cm⁻¹ (Broad): "Ammonium" band if the ring Nitrogen or amine is protonated (N-H⁺).
-
1680–1720 cm⁻¹: Carbonyl (C=O) stretch of the carboxylic acid. Absence of this peak suggests the Carboxylate (COO⁻) form.
-
1550–1610 cm⁻¹: Asymmetric Carboxylate (COO⁻) stretch (Zwitterion marker) + Pyridazine ring C=N / C=C skeletal vibrations.
-
1300–1400 cm⁻¹: Symmetric Carboxylate stretch.
Signal Pathway Diagram: Vibrational Modes
Figure 2: Key vibrational modes contributing to the IR spectrum. Note the bifurcation in the Carboxyl group depending on ionization state.
Troubleshooting & Validation
Problem: Broad, shapeless peak at 3400 cm⁻¹.
-
Cause: Wet KBr (Hygroscopic water).
-
Solution: Switch to ATR or dry KBr at 110°C overnight.
Problem: "Missing" Carbonyl peak at 1700 cm⁻¹.
-
Cause: Sample is a zwitterion (COO⁻ form) or interacted with KBr.
-
Solution: Check for strong bands at 1550–1600 cm⁻¹. Acidify the sample (dissolve in HCl, dry) to force the COOH form if needed for confirmation.
Problem: Low intensity in ATR.
-
Cause: Poor contact between solid powder and crystal.
-
Solution: Grind the sample into a fine powder before placing it on the crystal and increase anvil pressure.
References
-
NIST Chemistry WebBook. 3-Methylpyridazine and 3-Aminopyridine Spectral Data. National Institute of Standards and Technology.[6][7][8][9] Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for IR functional group assignment).
-
Kintek Solution. Difference Between KBr and ATR: A Guide to Choosing the Right IR Spectroscopy Method. Available at: [Link]
- Wolkers, W. F., et al. (2004). Amino-acid side chain infrared spectra. (Reference for zwitterionic shifts in amino-carboxylic systems).
-
ResearchGate Discussions. FT-IR in the KBr disk or ATR unit? (Practical insights on KBr vs ATR artifacts). Available at: [Link]
Sources
- 1. IR Absorption Table [webspectra.chem.ucla.edu]
- 2. kindle-tech.com [kindle-tech.com]
- 3. researchgate.net [researchgate.net]
- 4. kinteksolution.com [kinteksolution.com]
- 5. azom.com [azom.com]
- 6. NIST Chemistry WebBook [webbook.nist.gov]
- 7. Welcome to the NIST WebBook [webbook.nist.gov]
- 8. 3-Methylpyridazine [webbook.nist.gov]
- 9. 3-Aminopyridine [webbook.nist.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
